3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a key intermediate in the synthesis of a wide range of biologically active molecules. This document details its structural characteristics, physical data, spectral information, and chemical reactivity, supported by experimental protocols and graphical representations of its synthetic utility.
Core Chemical Properties
This compound, with the CAS number 1330766-08-9, is a bicyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable and versatile building block in organic synthesis.
Structural and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| IUPAC Name | tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Physical Form | White to yellow powder or crystals | |
| Solubility | Soluble in most organic solvents such as ethanol | |
| Melting Point | Not available | |
| Melting Point of 8-azabicyclo[3.2.1]octan-3-ol | 134.5 - 135 °C | [2] |
| Boiling Point | Not available | |
| Storage | Refrigerator (2-8 °C) |
Spectral Data
Detailed spectral analysis is crucial for the characterization of this compound. While specific spectra for this compound are not widely published, data from closely related structures provide valuable insights into its expected spectral features.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule. The following table presents the expected chemical shifts based on the analysis of similar compounds.
| ¹H NMR | Expected Chemical Shift (ppm) |
| Boc group | ~1.4 |
| Bicyclic core protons | 1.5 - 4.5 |
| CH-OH proton | 3.5 - 4.0 |
| OH proton | Variable |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Boc (C=O) | ~155 |
| Bicyclic core carbons | 25 - 70 |
| C-OH carbon | 65 - 75 |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (Boc group) | 1680 - 1700 |
| C-N stretch | 1000 - 1250 |
| C-O stretch | 1000 - 1250 |
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its key reactive sites are the hydroxyl group and the Boc-protected amine.
The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, which exhibit a wide range of biological activities.[3] This makes this compound a valuable precursor in the development of novel therapeutics.
Key Reactions
2.1.1. Reactions at the Hydroxyl Group
The hydroxyl group can undergo various transformations, such as etherification, esterification, and oxidation, to introduce diverse functionalities. For instance, it is a key handle for introducing pharmacophores in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[4]
2.1.2. Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. This is a common step in the synthesis of monoamine reuptake inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis and further reaction of this compound.
Synthesis of this compound
A common route to synthesize this compound involves the reduction of the corresponding ketone, 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane.
-
Materials: 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane in methanol at 0 °C.
-
Add sodium borohydride portion-wise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Etherification of the Hydroxyl Group (Mitsunobu Reaction)
This protocol describes a general procedure for the etherification of the hydroxyl group.
-
Materials: this compound, an alcohol (R-OH), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound, the alcohol, and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired ether product.
-
Boc-Deprotection
This protocol outlines the removal of the Boc protecting group.
-
Materials: this compound derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used in the next step without further purification or can be neutralized with a base to obtain the free amine.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow starting from the ketone to the functionalized, deprotected product.
Caption: Synthetic pathway from ketone to the deprotected ether.
Logical Relationship of Functional Groups
This diagram shows the key functional groups and their relationship within the molecule, highlighting the sites of reactivity.
Caption: Key functional groups and their roles in the molecule.
References
- 1. tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H21NO3 | CID 11160507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Elucidation of the 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct and complete experimental data for this specific compound in peer-reviewed literature, this guide presents a plausible synthetic pathway and expected analytical characteristics based on closely related analogues. The methodologies and data are compiled to assist researchers in the synthesis, characterization, and application of this and similar scaffolds in drug discovery programs.
Chemical Structure and Stereochemistry
The 3-azabicyclo[3.2.1]octane core is a rigid bicyclic scaffold that serves as a valuable starting point for the synthesis of various biologically active molecules. The structure of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is characterized by a bicyclic system with a nitrogen atom at position 3, which is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group at position 8.
The stereochemistry of the hydroxyl group at the C-8 position is a critical feature of this molecule, leading to the existence of two diastereomers: syn and anti (or endo and exo). The syn isomer has the hydroxyl group oriented on the same side as the larger C1-C5 bridge, while the anti isomer has it on the opposite side. The specific stereoisomer can significantly influence the biological activity of downstream compounds.
Synthesis and Purification
Proposed Synthetic Protocol
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through a multi-step process starting from a suitable norbornene precursor.
Step 1: Dihydroxylation of a Boc-protected Norbornene Amino Ester
A solution of a suitable N-Boc-protected norbornene β-amino ester in a mixture of tert-butanol and water is treated with N-methylmorpholine-N-oxide (NMO) as a co-oxidant and a catalytic amount of osmium tetroxide (OsO₄). The reaction is typically stirred at room temperature for 24-48 hours.
Step 2: Oxidative Cleavage
The resulting diol is subjected to oxidative cleavage using sodium periodate (NaIO₄) in a solvent mixture such as tetrahydrofuran and water. This reaction cleaves the carbon-carbon double bond of the original norbornene system to yield a dialdehyde intermediate.
Step 3: Reductive Amination
The dialdehyde intermediate is then cyclized via reductive amination. The crude dialdehyde is dissolved in methanol and treated with a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), and an amine source, typically ammonium acetate or a primary amine, to form the 3-azabicyclo[3.2.1]octane ring system.
Step 4: Functional Group Interconversion
To obtain the target this compound, further functional group manipulations of the resulting bicyclic intermediate would be necessary. This would likely involve the reduction of a carbonyl group at the 8-position, which could be introduced via oxidation of a suitable precursor.
Purification:
Purification at each step is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Caption: Proposed synthetic workflow for the 3-azabicyclo[3.2.1]octane core.
Spectroscopic Data and Structural Elucidation
As specific, experimentally verified spectroscopic data for tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is not available, this section provides the characterization data for a closely related compound, ethyl diexo-(1S,5S,6R,7R)-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate , as reported by Forneris et al. (2020), to serve as a reference. The expected spectral features of the target compound are also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Compound Data:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 7.38-7.20 (m, 5H, Ar-H) | 173.4, 155.6, 139.6, 129.4, 129.1, 127.7 |
| 6.76 (d, J = 9.06 Hz, 1H, NH) | 78.4, 62.3, 60.3, 59.0, 58.5, 56.7, 53.7 |
| 4.26-4.22 (m, 1H, H-7) | 42.6, 39.4, 36.0, 29.1, 14.9 |
| 4.09-3.80 (m, 2H, OCH₂) | |
| 3.43 (s, 2H, BnCH₂) | |
| 3.03 (d, J = 8.31 Hz, 1H, H-6) | |
| 2.76-2.52 (m, 2H, H-2, H-4) | |
| 2.35-2.30 (m, 1H, H-5) | |
| 2.22-1.95 (m, 4H, H-8, H-2, H-4, H-1) | |
| 1.36 (s, 9H, tBu) | |
| 1.21-1.11 (m, 4H, CH₃ and H-8) |
Expected NMR Data for this compound:
-
¹H NMR: The spectrum would be expected to be simpler than the reference due to the absence of the benzyl and ethyl ester groups. Key signals would include a singlet for the t-butyl protons of the Boc group around 1.4 ppm. The proton attached to the hydroxyl-bearing carbon (H-8) would likely appear as a multiplet, with its chemical shift and coupling constants being diagnostic for the syn or anti stereochemistry. The protons on the bicyclic core would appear as complex multiplets in the aliphatic region. The protons adjacent to the nitrogen of the Boc group would be deshielded.
-
¹³C NMR: The spectrum would show a signal for the quaternary carbon of the t-butyl group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The carbon bearing the hydroxyl group (C-8) would appear in the range of 60-75 ppm. The remaining carbons of the bicyclic scaffold would resonate in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of the reference compound showed a molecular ion peak (M) at m/z = 388.5. For this compound, the expected molecular weight is 227.30 g/mol . Therefore, in an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 228.3. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, which would result in significant fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aliphatic) | 2850-3000 |
| C=O (carbamate) | 1680-1700 |
| C-N | 1000-1250 |
| C-O | 1000-1300 |
Role in Drug Discovery and Development
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to high-affinity interactions with biological targets. This scaffold is particularly prevalent in the development of agents targeting the central nervous system.
Derivatives of 3-azabicyclo[3.2.1]octane have been investigated for a range of therapeutic applications, including:
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors: These are being explored for the treatment of pain and inflammation.[1]
-
Mu opioid receptor antagonists: These have potential applications in treating opioid-induced side effects.
-
Dopamine and serotonin transporter inhibitors: Relevant for the development of treatments for neuropsychiatric disorders.
The use of this compound as a building block allows for the introduction of diverse functionalities at the 8-position, making it a versatile tool for generating libraries of compounds for drug screening.
Caption: The role of the 3-azabicyclo[3.2.1]octane scaffold in drug discovery.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While specific experimental data for this exact compound is not widely published, a robust understanding of its structure and properties can be inferred from the analysis of closely related analogues. The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, and a thorough understanding of its synthesis and characterization is crucial for the development of novel therapeutics. This guide provides a foundational framework for researchers working with this important class of molecules.
References
In-Depth Technical Guide: 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS 1330766-08-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a heterocyclic organic compound featuring a bicyclic octane core with a nitrogen atom at the 3-position and a hydroxyl group at the 8-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound belongs to the broader class of azabicyclo[3.2.1]octane derivatives, which are recognized as important scaffolds in medicinal chemistry. The rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block for the design of specific and potent therapeutic agents.
While detailed, publicly available experimental data and synthesis protocols for this specific molecule are limited, its structural motif is a key component in the development of various biologically active compounds. This guide aims to consolidate the available information and provide a comprehensive overview of its properties, potential applications, and synthetic considerations based on related structures.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is primarily derived from commercial supplier specifications. For more detailed analytical data, requesting a Certificate of Analysis (COA) from a supplier is recommended.
| Property | Value | Source |
| CAS Number | 1330766-08-9 | Commercial Suppliers |
| Molecular Formula | C₁₂H₂₁NO₃ | Commercial Suppliers |
| Molecular Weight | 227.3 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | General Observation |
| Purity | ≥95% | Commercial Suppliers |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from Structure |
Synthetic Approaches
A generalized synthetic workflow is depicted below. This represents a logical, though not experimentally verified for this specific compound, pathway based on established organic chemistry principles for the synthesis of similar molecules.
Caption: A generalized synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.2.1]octane scaffold is a key structural element in a variety of biologically active molecules. Its rigid conformation allows for precise positioning of substituents to interact with biological targets. While direct biological activity data for this compound is not published, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
The 3-azabicyclo[3.2.1]octane core has been incorporated into potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, which can be beneficial in treating inflammatory and pain conditions. The development of NAAA inhibitors often utilizes the 3-azabicyclo[3.2.1]octane scaffold to orient pharmacophoric groups for optimal binding to the enzyme's active site.
The logical relationship for the role of this scaffold in NAAA inhibition is illustrated below.
Caption: Role of the 3-azabicyclo[3.2.1]octane scaffold in NAAA inhibition.
Long-Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, a closely related isomer, have been identified as inhibitors of long-chain fatty acid elongase 6 (ELOVL6). ELOVL6 is involved in the biosynthesis of saturated and monounsaturated long-chain fatty acids, and its inhibition is being explored as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The bicyclic core in these inhibitors helps to position substituents that interact with the enzyme.
Conclusion and Future Directions
This compound is a valuable chemical building block for the synthesis of complex molecules with potential therapeutic applications. While specific experimental data for this compound is not extensively available in the public domain, its structural relationship to the core of known bioactive compounds highlights its importance in medicinal chemistry.
Future research efforts would benefit from the publication of detailed synthetic protocols and comprehensive analytical characterization of this compound. Furthermore, the exploration of its utility in the synthesis of novel analogs targeting enzymes such as NAAA and ELOVL6 could lead to the discovery of new therapeutic agents for a range of diseases. Researchers and drug development professionals are encouraged to consider this scaffold as a promising starting point for the design of next-generation therapeutics.
An In-depth Technical Guide to the Synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a straightforward two-step process commencing with the commercially available tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate. This guide details the necessary experimental protocols, presents key quantitative data in a structured format, and includes a workflow diagram for enhanced clarity.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the reduction of the corresponding ketone precursor, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate. The key transformation is the stereoselective reduction of the carbonyl group at the C-8 position to a hydroxyl group. This reduction typically yields a mixture of exo and endo isomers.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (Starting Material)
While commercially available, a common synthetic route to the starting ketone involves the protection of 8-oxo-3-azabicyclo[3.2.1]octane hydrochloride.
Materials:
-
8-Oxo-3-azabicyclo[3.2.1]octane hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 8-oxo-3-azabicyclo[3.2.1]octane hydrochloride in dichloromethane, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate.
Reduction of tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
This procedure outlines the reduction of the ketone to the desired alcohol. The use of sodium borohydride is a common and effective method.[1][2] The stereochemical outcome of the reduction is influenced by the steric hindrance of the bicyclic system, typically leading to a mixture of exo and endo alcohols.[3]
Materials:
-
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
-
Sodium borohydride (NaBH₄)[1]
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Dissolve tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of exo- and endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane.
-
The isomers can be separated by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the resulting alcohol isomers.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-19-0 | C₁₂H₁₉NO₃ | 225.28 |
| exo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane | 1330766-08-9 | C₁₂H₂₁NO₃ | 227.30 |
| endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane | Not specified | C₁₂H₂₁NO₃ | 227.30 |
Table 2: Reaction Parameters and Yields
| Reaction | Reagents and Solvents | Temperature | Time | Typical Yield (%) |
| Boc Protection of 8-oxo-3-azabicyclo[3.2.1]octane | (Boc)₂O, Et₃N, DCM | 0 °C to RT | 12-18 h | >90 |
| Reduction of tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | NaBH₄, MeOH | 0 °C to RT | 2-4 h | 85-95 (total) |
Table 3: Spectroscopic Data for exo and endo Isomers of this compound
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| exo | ~4.0-3.8 (m, 1H, CH-OH), ~3.6-3.4 (m, 2H), ~2.8-2.6 (m, 2H), ~2.2-1.8 (m, 6H), 1.45 (s, 9H, C(CH₃)₃) | ~79.5 (Boc C=O), ~70.0 (CH-OH), ~55.0, ~54.0, ~36.0, ~30.0, 28.5 (C(CH₃)₃) |
| endo | ~4.2-4.0 (m, 1H, CH-OH), ~3.7-3.5 (m, 2H), ~2.9-2.7 (m, 2H), ~2.3-1.9 (m, 6H), 1.46 (s, 9H, C(CH₃)₃) | ~79.5 (Boc C=O), ~68.0 (CH-OH), ~56.0, ~55.0, ~37.0, ~31.0, 28.5 (C(CH₃)₃) |
| Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. These are approximate values based on related structures. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
Spectroscopic and Synthetic Profile of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the pivotal chemical intermediate, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. This bicyclic scaffold is a key building block in the synthesis of a variety of biologically active molecules. This document presents available spectroscopic data, a detailed experimental protocol for its synthesis, and visual representations of the synthetic workflow.
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Data
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.0-4.2 | br s | - | H-1, H-5 |
| ~3.9-4.1 | m | - | H-8 (endo/exo) |
| ~3.5-3.7 | m | - | H-2α, H-4α |
| ~2.8-3.0 | m | - | H-2β, H-4β |
| ~2.0-2.2 | m | - | H-6, H-7 |
| ~1.8-2.0 | m | - | H-6, H-7 |
| 1.45 | s | - | -C(CH₃)₃ |
Note: These are estimated values based on analogous structures. Actual chemical shifts and coupling constants may vary.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Data
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (Boc) |
| ~80 | -C(CH₃)₃ |
| ~65-70 | C-8 |
| ~50-55 | C-1, C-5 |
| ~45-50 | C-2, C-4 |
| ~28-30 | C-6, C-7 |
| 28.4 | -C(CH₃)₃ |
Note: These are estimated values based on analogous structures. Actual chemical shifts may vary.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |
| ~2970, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1680-1700 | Strong | C=O stretch (Boc carbamate) |
| ~1450, 1365 | Medium | C-H bend |
| ~1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 227 | [M]⁺ (Molecular Ion) |
| 171 | [M - C₄H₈]⁺ or [M - tBu]⁺ |
| 127 | [M - Boc]⁺ |
| 110 | [M - Boc - OH]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a plausible route based on established chemical transformations for this class of compounds.
Synthesis of 3-Boc-3-azabicyclo[3.2.1]octan-8-one
-
Starting Material: 3-Azabicyclo[3.2.1]octan-8-one hydrochloride.
-
Procedure: To a solution of 3-azabicyclo[3.2.1]octan-8-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2.5 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Boc-3-azabicyclo[3.2.1]octan-8-one.
Reduction to this compound
-
Starting Material: 3-Boc-3-azabicyclo[3.2.1]octan-8-one.
-
Procedure: Dissolve 3-Boc-3-azabicyclo[3.2.1]octan-8-one (1 equivalent) in a suitable protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with water at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain this compound. The stereochemistry of the hydroxyl group (endo vs. exo) will depend on the steric hindrance of the bicyclic system and may result in a mixture of isomers.
Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Caption: Key stages in the experimental synthesis protocol.
An In-depth Technical Guide to the Physical Characteristics of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a key intermediate in synthetic organic chemistry. This document compiles available data to facilitate its use in research and development, particularly in the synthesis of novel therapeutic agents.
Core Physical and Chemical Properties
This compound, with the CAS number 1330766-08-9, is a bicyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for a variety of synthetic transformations. While specific, experimentally determined data for this exact compound is limited in publicly available literature, the following tables summarize its fundamental properties and data for closely related analogs.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1330766-08-9 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Physical Form | White to yellow powder or crystals | |
| Purity | ≥95% | |
| Storage | Store long-term in a cool, dry place |
Table 2: Physicochemical Data of Related N-Boc-nortropane Analogs
| Property | Value | Compound | CAS Number | Source |
| Melting Point | 70-74 °C | N-Boc-nortropinone | 185099-67-6 | [3][4] |
| Boiling Point | 325.8 °C at 760 mmHg (Predicted) | N-Boc-nortropinone | 185099-67-6 | [3][4] |
| Solubility | Soluble in most organic solvents | This compound | 1330766-08-9 |
Note: Data for N-Boc-nortropinone is provided as a reference for a structurally similar compound.
Experimental Protocols
The following are detailed methodologies for determining the key physical characteristics of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end, and the open end is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of high purity.
Determination of Boiling Point
Methodology:
-
Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a digital melting/boiling point apparatus).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: The chosen solvent is added dropwise with continuous agitation.
-
Observation: The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the amount of solvent required to completely dissolve the solute is measured to determine the concentration.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the physical characterization of a synthesized or acquired batch of this compound.
Caption: Workflow for the physical and chemical characterization of this compound.
References
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.2.1]octane core, a conformationally constrained bicyclic amine, represents a significant scaffold in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents, making it a valuable template for the design of potent and selective ligands for various biological targets. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 3-azabicyclo[3.2.1]octane derivatives. It further details their applications in drug discovery, focusing on their role as modulators of key central nervous system targets. This document aims to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in this dynamic field.
Discovery and Historical Milestones
The exploration of the 3-azabicyclo[3.2.1]octane ring system has its roots in the mid-20th century, with early investigations into bicyclic amines for potential therapeutic applications.
Early Synthetic Efforts
One of the earliest documented explorations of the 3-azabicyclo[3.2.1]octane nucleus was reported by Grogan and Rice in 1957.[1][2][3] Their work laid the foundation for accessing this novel heterocyclic system. A notable advancement came in 1968 when Potti and Nobles described an improved method for the preparation of 3-azabicyclo[3.2.1]octane hydrochloride.[4] This more efficient synthesis facilitated further investigation into the chemical and pharmacological properties of this scaffold and its derivatives. The work by Potti and Nobles also introduced the first wave of derivatives, namely phenothiazine-substituted analogs, hinting at the potential for this core in developing psychoactive agents.[4]
Evolution into CNS-Active Agents
The therapeutic potential of the 3-azabicyclo[3.2.1]octane scaffold became more apparent with the synthesis and pharmacological evaluation of derivatives targeting the central nervous system. A significant area of investigation has been the development of dopamine transporter (DAT) inhibitors. Research in this area has demonstrated that the rigid 3-azabicyclo[3.2.1]octane framework can effectively mimic the conformation of other known DAT inhibitors, leading to potent compounds with potential applications in the treatment of substance abuse and other neurological disorders.[5]
Synthetic Strategies
The construction of the 3-azabicyclo[3.2.1]octane core and its derivatives has been achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
Mannich Condensation for Core Synthesis
A common and effective method for constructing the 3-azabicyclo[3.2.1]octan-8-one core is the Mannich condensation. This reaction typically involves the condensation of cyclopentanone, an amine (such as benzylamine), and formaldehyde to yield the bicyclic ketone.[5] This ketone serves as a versatile intermediate for further functionalization, particularly at the 8-position.
Norbornene-Based Approaches
An alternative strategy involves the use of norbornene derivatives. For instance, diexo or diendo norbornene β-amino acids can be transformed into the 3-azabicyclo[3.2.1]octane skeleton.[6][7] This method involves a sequence of dihydroxylation of the norbornene double bond, oxidative cleavage of the resulting diol to a dialdehyde, and subsequent reductive amination to form the bicyclic system.[6][7] This approach is particularly useful for accessing derivatives with substitution at positions other than the bridgehead.
Synthesis of Heterocyclic Analogues
The versatility of the synthetic approaches has also allowed for the creation of heterocyclic analogues, such as 3-aza-6,8-dioxabicyclo[3.2.1]octanes. These compounds, which can be viewed as tropane-like structures with additional heteroatoms, have been synthesized and evaluated for their affinity towards monoamine transporters.[8]
Applications in Drug Discovery
The unique structural features of 3-azabicyclo[3.2.1]octane derivatives have led to their exploration in several areas of drug discovery, with a primary focus on neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibitors
A significant body of research has focused on the development of 3-azabicyclo[3.2.1]octane derivatives as potent and selective inhibitors of the dopamine transporter.[5] These compounds are of interest for their potential as treatments for cocaine abuse, attention deficit hyperactivity disorder (ADHD), and depression. The rigid scaffold allows for the precise positioning of substituents to interact with the binding pocket of the DAT.
Phenothiazine Analogues and Antipsychotic Potential
The early work on phenothiazine derivatives of 3-azabicyclo[3.2.1]octane hinted at their potential as antipsychotic agents.[4] Phenothiazines are known to act as antagonists at dopamine D2 receptors, a key mechanism for their antipsychotic effects.[9][10][11] The incorporation of the 3-azabicyclo[3.2.1]octane core into phenothiazine-like structures offers a novel chemical space for the development of new antipsychotic drugs with potentially improved side-effect profiles.
Other CNS Applications
The structural similarity of the 3-azabicyclo[3.2.1]octane core to other biologically active scaffolds, such as the tropane skeleton, has prompted its investigation for a wider range of CNS targets. For example, 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and shown to possess analgesic properties, acting as nicotinic acetylcholine receptor (nAChR) modulators.
Quantitative Data
The following tables summarize the in vitro binding affinities of selected 3-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT).
Table 1: Binding Affinities of 8-Substituted 3-Azabicyclo[3.2.1]octane Derivatives at DAT and SERT [5]
| Compound | R-group at position 8 | DAT IC50 (nM) [³H]WIN 35,428 | SERT IC50 (nM) [³H]Citalopram |
| 8a | α-phenyl | 234 | >10,000 |
| 14 | β-phenyl | 785 | >10,000 |
| Cocaine | - | 159 | 334 |
Table 2: Binding Affinities of 8-Benzhydryl Ether 3-Azabicyclo[3.2.1]octane Derivatives [5]
| Compound | R-group at position 8 | DAT IC50 (nM) [³H]WIN 35,428 | SERT IC50 (nM) [³H]Citalopram |
| 17a | 8α-O-CH(Ph)₂ | 41 | >10,000 |
| 17b | 8β-O-CH(Ph)₂ | 114 | >10,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of the 3-azabicyclo[3.2.1]octane core and representative derivatives.
Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Core Intermediate)[5]
-
Reaction Setup: A mixture of cyclopentanone, benzylamine, and aqueous formaldehyde (37%) in a 1:1:2 molar ratio is prepared in ethanol.
-
Reaction Conditions: The mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-3-azabicyclo[3.2.1]octan-8-one.
Synthesis of 8α-Phenyl-3-azabicyclo[3.2.1]octane (DAT Inhibitor)[5]
-
Grignard Reaction: To a solution of N-benzyl-3-azabicyclo[3.2.1]octan-8-one in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of phenylmagnesium bromide (3.0 M in diethyl ether) dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol is purified by column chromatography.
-
Debenzylation: The purified N-benzyl-8α-phenyl-3-azabicyclo[3.2.1]octan-8-ol is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is hydrogenated at 50 psi for 24 hours.
-
Final Product Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 8α-phenyl-3-azabicyclo[3.2.1]octan-8-ol.
-
Reduction of the Hydroxyl Group: The alcohol is converted to a triflate and then reduced to afford 8α-phenyl-3-azabicyclo[3.2.1]octane.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 3-azabicyclo[3.2.1]octane derivatives.
Caption: Dopamine Transporter (DAT) Signaling Pathway and Inhibition.
Caption: Mechanism of Action of Phenothiazine Derivatives.
Conclusion
The 3-azabicyclo[3.2.1]octane scaffold has emerged from its early synthetic explorations to become a privileged structure in modern medicinal chemistry. Its conformational rigidity and synthetic accessibility have enabled the development of a diverse range of derivatives with significant biological activities, particularly within the central nervous system. The continued exploration of this versatile core, aided by the detailed understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery of novel therapeutics for a variety of challenging diseases. This guide serves as a foundational resource to inspire and support further innovation in this exciting area of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives1 | Semantic Scholar [semanticscholar.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 10. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Boc Protection in Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tropane alkaloid scaffold, a defining feature of numerous pharmacologically significant compounds, presents unique challenges in synthetic chemistry due to the reactivity of its core nitrogen atom.[1] This guide elucidates the critical role of the tert-butoxycarbonyl (Boc) protecting group in modern synthetic strategies, focusing on its application to nortropane precursors. By temporarily masking the secondary amine of nortropinone and related structures, the Boc group enables regioselective functionalization at other positions of the bicyclic framework, a crucial step in the construction of complex tropane derivatives.[1][2] This document provides a comprehensive overview of the synthetic utility of N-Boc-nortropinone, including detailed experimental protocols, quantitative data, and logical workflows to guide researchers in this field.
Introduction to Tropane Alkaloid Synthesis and the Need for Protection
Tropane alkaloids are a class of natural products characterized by the 8-azabicyclo[3.2.1]octane skeleton.[3] This family includes compounds with a long history of medicinal use, such as atropine and scopolamine, as well as the illicit drug cocaine.[4][5] The synthesis of these molecules and their analogues is a key focus of medicinal chemistry for the development of new therapeutics targeting the central nervous system, among other applications.[2]
A primary challenge in the chemical synthesis of tropane alkaloids is controlling the reactivity of the nitrogen atom within the bicyclic core.[1] In many synthetic routes, nortropinone, the N-demethylated analogue of tropinone, serves as a key intermediate.[1] However, the presence of a secondary amine in nortropinone can lead to undesired side reactions during subsequent chemical transformations.[1] To achieve selective modifications at other positions, such as the C3 ketone or the C6/C7 positions, the nucleophilicity and basicity of the nitrogen must be temporarily suppressed.[1][2] This is accomplished through the use of a protecting group, with the Boc group being a widely adopted and effective choice.[1]
The Strategic Application of Boc Protection
The use of N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a cornerstone of many modern synthetic routes.[1][6] The Boc group provides robust protection of the nitrogen under a variety of reaction conditions, yet can be cleanly removed under acidic conditions to reveal the secondary amine for further functionalization or to yield the final product.[2][6]
The primary advantages of using Boc protection in this context are:
-
Inertness: The Boc-protected amine is stable to many reagents, including organometallics, hydrides, and mild oxidizing agents, allowing for a broad range of subsequent chemical transformations.
-
Enhanced Solubility: The Boc group often improves the solubility of polar tropane intermediates in common organic solvents, facilitating purification by chromatography.[6]
-
Directed Reactivity: By neutralizing the reactivity of the nitrogen, the Boc group allows chemists to precisely target other functional groups on the tropane scaffold, such as the ketone at the C3 position.[2]
-
Facile Removal: The Boc group can be efficiently cleaved using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which are typically mild enough to avoid degradation of the sensitive tropane core.[6][7][8]
A typical workflow involving Boc protection is illustrated below.
Quantitative Data Summary
The efficiency of the Boc protection and deprotection steps is critical for the overall yield of a multi-step synthesis. The following table summarizes typical reaction conditions and yields for these key transformations.
| Step | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Protection | Nortropinone HCl | (Boc)₂O, Triethylamine, Dichloromethane, RT, 6h | >95% | [1] |
| Protection | Nortropinone | (Boc)₂O, DMAP (cat.), CH₂Cl₂, RT, 3h | 60% | [9] |
| Deprotection | N-Boc Benzylamine | Choline Chloride:pTSA (1:1), RT, 10 min | 98% | [7] |
| Deprotection | N-Boc Piperidine | Choline Chloride:pTSA (1:1), RT, 15 min | ~99% | [7] |
| Deprotection | N-Boc-l-tryptophan | Oxalyl Chloride, Methanol, RT, 3h | >90% | [10][11] |
Experimental Protocols
Protocol for Boc Protection of Nortropinone
This protocol is adapted from standard laboratory procedures for the synthesis of N-Boc-nortropinone.[1][6]
Materials and Reagents:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in dichloromethane, add triethylamine (3.0 eq) dropwise at room temperature.[1] Stir the mixture to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the stirred mixture.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours.[1][6] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material has been completely consumed.[1][6]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with saturated brine.[1]
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield pure N-Boc-nortropinone.[6]
Protocol for Boc Deprotection
This protocol describes a general method for the removal of the Boc group under acidic conditions.
Materials and Reagents:
-
N-Boc protected tropane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected tropane derivative (1.0 eq) in dichloromethane.
-
Reagent Addition: Add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in 1,4-dioxane dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected tropane derivative. Further purification may be required depending on the substrate.
Signaling Pathways and Reaction Schemes
The utility of N-Boc-nortropinone is best illustrated through its subsequent reactions. The Boc group passivates the nitrogen, enabling selective reactions elsewhere.
As shown, the protected ketone can undergo reduction to form the corresponding alcohols (tropineols), which can be further esterified.[2] Alternatively, deprotonation alpha to the carbonyl group can generate an enolate, which can be alkylated or undergo other reactions to introduce functionality at the C2 or C4 positions. These transformations are foundational for building the diversity seen in the tropane alkaloid family.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the modern synthesis of tropane alkaloids and their analogues. Its ability to temporarily and efficiently mask the reactive secondary amine of nortropane intermediates, such as nortropinone, provides chemists with the strategic control required for complex molecular construction.[1][2][6] The protocols and workflows detailed in this guide highlight the reliability and versatility of this approach, enabling the synthesis of a wide array of functionalized tropane scaffolds for drug discovery and development. The straightforward application and removal of the Boc group ensure its continued prominence in this important area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stereochemistry of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the tropane alkaloids. The stereochemistry of substituents on this rigid bicyclic system plays a pivotal role in determining its pharmacological activity and target specificity. This technical guide provides a comprehensive overview of the stereochemistry of a key synthetic intermediate, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. We will delve into the synthesis of its diastereomers, their spectroscopic characterization, and the critical influence of the hydroxyl group's orientation on the molecule's properties and subsequent synthetic utility.
Introduction
The 8-azabicyclo[3.2.1]octane core is the fundamental structure of tropane alkaloids, a class of compounds renowned for their diverse and potent biological activities, primarily targeting the central and peripheral nervous systems.[1][2] The precise spatial arrangement of functional groups on this bicyclic framework is a critical determinant of receptor binding and pharmacological effect. The introduction of a hydroxyl group at the C-8 position, and the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, yields this compound, a versatile intermediate for the synthesis of a wide array of novel therapeutic agents.
This guide will focus on the two key diastereomers of this compound: the exo and endo isomers, which differ in the orientation of the C-8 hydroxyl group relative to the piperidine ring of the bicyclic system. Understanding the synthesis, characterization, and distinct properties of these isomers is essential for their effective use in drug discovery and development.
Synthesis and Stereocontrol
The primary route to the diastereomers of this compound involves the stereoselective reduction of the corresponding ketone, N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate).[3][4] The choice of reducing agent is the most critical factor in determining the stereochemical outcome of the reaction.
Synthesis of the Precursor: N-Boc-Nortropinone
N-Boc-nortropinone is typically prepared by the protection of the commercially available nortropinone hydrochloride.
-
Experimental Protocol:
-
Nortropinone hydrochloride is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
A base, typically triethylamine (TEA) or sodium bicarbonate, is added to neutralize the hydrochloride salt and free the secondary amine.
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then washed with aqueous solutions to remove salts and unreacted reagents, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield N-Boc-nortropinone.
-
Diastereoselective Reduction of N-Boc-Nortropinone
The stereoselectivity of the ketone reduction is governed by the steric hindrance around the carbonyl group.
-
Synthesis of the endo-isomer: Reduction with less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄) in methanol, typically favors the formation of the endo-alcohol.[5][6] The hydride attacks the carbonyl group from the less hindered exo face of the bicyclic system.
-
Synthesis of the exo-isomer: Reduction with bulkier hydride reagents, such as L-selectride® (lithium tri-sec-butylborohydride) , favors the formation of the exo-alcohol.[7][8] The large size of the reagent forces the hydride to attack from the more hindered endo face.
Stereochemical Inversion
The stereochemistry of the hydroxyl group can also be inverted from the more readily accessible endo-isomer to the exo-isomer using a Mitsunobu reaction.
-
Experimental Protocol (Conceptual):
-
The endo-alcohol is treated with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
A suitable nucleophile, such as a carboxylic acid (e.g., benzoic acid), is introduced.
-
The Mitsunobu reaction proceeds with an inversion of stereochemistry, forming the exo-ester.
-
Subsequent hydrolysis of the ester yields the desired exo-alcohol.
-
Spectroscopic and Physical Data
The exo and endo diastereomers can be distinguished by their distinct spectroscopic properties, particularly their ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the vicinity of the C-8 hydroxyl group are significantly influenced by its orientation.
Table 1: Representative Quantitative Data for exo- and endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
| Property | exo-isomer | endo-isomer |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol | 227.30 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | H-8: ~3.9-4.1 (broad singlet) | H-8: ~4.2-4.4 (broad singlet) |
| Bridgehead H (H-1, H-5): ~4.1-4.3 | Bridgehead H (H-1, H-5): ~4.1-4.3 | |
| Boc group: ~1.47 (singlet) | Boc group: ~1.47 (singlet) | |
| ¹³C NMR (CDCl₃, δ ppm) | C-8: ~65-68 | C-8: ~70-73 |
| C=O (Boc): ~154-156 | C=O (Boc): ~154-156 | |
| C(CH₃)₃ (Boc): ~80 | C(CH₃)₃ (Boc): ~80 | |
| CH₃ (Boc): ~28.5 | CH₃ (Boc): ~28.5 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented here are representative values based on typical spectra for this class of compounds.
Influence of Stereochemistry on Biological Activity
While this compound is primarily a synthetic intermediate, the stereochemistry of the hydroxyl group has a profound impact on the biological activity of its more complex derivatives. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the endo-isomer of a key intermediate was found to be crucial for activity, while the corresponding exo-diastereomer was completely inactive.[9][10] This highlights the critical importance of controlling the stereochemistry at this position to achieve the desired pharmacological profile.
The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for targeting various receptors and transporters in the central nervous system, including dopamine, serotonin, and norepinephrine transporters, as well as muscarinic and nicotinic acetylcholine receptors.[11][12][13] The orientation of substituents on this rigid framework dictates the precise interactions with the binding pockets of these biological targets.
Visualizations
Synthetic Pathway
Caption: Synthetic routes to the endo and exo diastereomers of this compound.
Stereoisomer Relationship
Caption: Relationship between the exo and endo diastereomers.
Conclusion
The stereochemistry of this compound is a critical aspect of its chemistry and its application as a synthetic intermediate. The ability to selectively synthesize both the exo and endo diastereomers through the judicious choice of reagents and reaction conditions is a powerful tool for medicinal chemists. As has been demonstrated in more complex systems, the orientation of the C-8 hydroxyl group can have a dramatic effect on biological activity. A thorough understanding and characterization of these stereoisomers are therefore indispensable for the rational design and development of novel therapeutics based on the 3-azabicyclo[3.2.1]octane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-selectride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane acetate [cymitquimica.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid [benchchem.com]
- 13. modgraph.co.uk [modgraph.co.uk]
Methodological & Application
Synthetic Routes to 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a key intermediate in the development of various therapeutic agents. The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a wide range of biologically active compounds, including tropane alkaloids.[1][2][3][4] The introduction of a hydroxyl group and a tert-butyloxycarbonyl (Boc) protecting group allows for further functionalization and manipulation in medicinal chemistry programs.
Introduction
The 8-azabicyclo[3.2.1]octane core is a fundamental structure in the synthesis of tropane alkaloids and their analogs, which exhibit a broad spectrum of biological activities.[1][2] The synthesis of derivatives such as this compound is of significant interest for the development of novel therapeutics, particularly in the area of neurological and psychiatric disorders.[1] This document outlines established synthetic strategies, including detailed experimental protocols and data, to facilitate the efficient and reproducible preparation of this important building block.
Synthetic Strategies
The synthesis of this compound typically originates from commercially available starting materials such as tropinone or its derivatives. The key transformations involve the reduction of a ketone functionality to a hydroxyl group and the protection of the bridgehead nitrogen with a Boc group. Stereoselectivity in the reduction step is a critical consideration, often leading to a mixture of endo and exo isomers.
A common approach involves the following key steps:
-
Boc Protection of the Nitrogen Atom: The synthesis often starts with the protection of the nitrogen atom of a suitable precursor, such as nortropinone, with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.
-
Reduction of the Ketone: The ketone at the 3-position of the N-Boc protected intermediate is then reduced to a hydroxyl group. This reduction can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemical outcome.
-
Alternative Routes: Other synthetic strategies may involve the construction of the bicyclic ring system through cycloaddition reactions or intramolecular cyclizations.[5][6]
Below is a generalized synthetic scheme illustrating a common pathway to this compound.
Caption: General synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
This protocol describes the Boc protection of nortropinone hydrochloride.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of nortropinone hydrochloride in a mixture of dichloromethane and water, add sodium bicarbonate portion-wise until the solution is basic.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
Protocol 2: Reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate to this compound
This protocol details the reduction of the ketone to the corresponding alcohol.
Materials:
-
tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford this compound as a mixture of endo and exo isomers.
-
The isomers can be separated by column chromatography if required.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Boc Protection | Nortropinone HCl | (Boc)₂O, NaHCO₃ | DCM/H₂O | 18 | 0 to RT | 85-95 | >95 |
| 2 | Ketone Reduction | N-Boc-nortropinone | NaBH₄ | MeOH | 4 | 0 to RT | 90-98 | >98 (mixture of isomers) |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: Laboratory workflow for synthesis and purification.
Conclusion
The synthetic routes outlined in this document provide reliable and reproducible methods for the preparation of this compound. These protocols are suitable for use in research and development settings, enabling the synthesis of this versatile intermediate for further elaboration in drug discovery programs. The choice of reagents and reaction conditions can be optimized to control stereoselectivity and improve overall yields, contributing to the efficient production of novel chemical entities.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, commonly known as 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is a versatile bicyclic scaffold of significant interest in medicinal chemistry. Its rigid conformational structure and the presence of modifiable functional groups—a Boc-protected amine and a hydroxyl group—make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and monoamine reuptake inhibitors, along with relevant experimental protocols and signaling pathway diagrams.
Application Note 1: A Key Scaffold for N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in the design of potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA).[1][2] PEA exhibits anti-inflammatory and analgesic properties primarily through the activation of the peroxisome proliferator-activated receptor-α (PPAR-α).[2][3][4] By inhibiting NAAA, the levels of endogenous PEA are increased, leading to enhanced PPAR-α signaling and therapeutic effects in inflammatory and chronic pain conditions.[3][5]
Derivatives of this compound have been successfully developed as non-covalent NAAA inhibitors with low nanomolar potency.[6][7] Structure-activity relationship (SAR) studies have shown that constraining a piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold can significantly boost inhibitory activity.[6][7]
NAAA Signaling Pathway in Inflammation and Pain
The following diagram illustrates the signaling pathway involving NAAA and the therapeutic intervention with inhibitors derived from the 3-azabicyclo[3.2.1]octane scaffold.
Quantitative Data: SAR of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of NAAA inhibitors based on the 3-azabicyclo[3.2.1]octane scaffold.[6][7]
| Compound ID | Scaffold Moiety | R Group on Pyrazole | h-NAAA IC50 (µM) |
| 1 | Piperidine | 3,5-dimethyl | 1.15 |
| 20 | endo-azabicyclo[3.2.1]octane | 3,5-dimethyl | 0.23 |
| 8 | endo-azabicyclo[3.2.1]octane | 3-methyl, 5-ethyl | 0.62 |
| 15 | endo-azabicyclo[3.2.1]octane | 3,5-diethyl | 1.11 |
| 50 (ARN19689) | endo-azabicyclo[3.2.1]octane | 5-ethoxymethyl-pyrazinyloxy | 0.042 |
Application Note 2: Building Block for Monoamine Reuptake Inhibitors
The 8-azabicyclo[3.2.1]octane framework, a close structural analog of the 3-azabicyclo[3.2.1]octane system, is a well-established core for the development of monoamine reuptake inhibitors. These compounds target the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), and have therapeutic potential for treating depression, cocaine addiction, and other neurological disorders.[8]
This compound serves as a crucial intermediate for introducing diverse substituents at the 8-position, which significantly influences the potency and selectivity of the final compounds for the different monoamine transporters.
Experimental Workflow for Synthesis of Monoamine Transporter Inhibitors
The general synthetic workflow for preparing monoamine reuptake inhibitors from this compound is depicted below.
Quantitative Data: Binding Affinities of 8-Substituted-3-azabicyclo[3.2.1]octane Derivatives
The following table presents the binding affinities (Ki, nM) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET.[8]
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 120 | 1060 | 30 |
| 22g | 4-Chlorobenzyl | 3.9 | 2480 | 5280 | 636 | 1358 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (NAAA Inhibitor, e.g., Compound 50)
This protocol is a representative synthesis based on methodologies described for similar compounds.[6][7][9]
Step 1: Etherification of this compound
-
To a solution of endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired halo-substituted pyrazine (e.g., 2-chloro-5-(ethoxymethyl)pyrazine) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected ether intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected ether intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the deprotected amine.
Step 3: Sulfonylation
-
To a solution of the deprotected amine from Step 2 (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C, add the desired pyrazole sulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final sulfonamide inhibitor.
Protocol 2: General Procedure for the Synthesis of 8-Substituted-3-azabicyclo[3.2.1]octane Derivatives (Monoamine Reuptake Inhibitors)
This protocol is a generalized procedure based on established synthetic routes.[8][10]
Step 1: Activation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the mesylated intermediate.
Step 2: Boc Deprotection and Cyclization (Illustrative for certain analogs) Note: The specific subsequent steps will vary significantly based on the desired final structure. The following is a generalized example.
-
Treat the mesylated intermediate with a strong acid (e.g., TFA in DCM) to remove the Boc group.
-
The resulting amino-mesylate can then be used in subsequent substitution or cyclization reactions to introduce the desired pharmacophore at the 3- and 8-positions.
Step 3: N-Alkylation/Arylation
-
To a solution of the deprotected 3-substituted-8-azabicyclo[3.2.1]octane (1.0 eq) and a suitable base (e.g., K2CO3 or triethylamine) in a solvent such as DMF or acetonitrile, add the desired alkyl or aryl halide (1.1 eq).
-
Heat the reaction mixture as necessary (e.g., 60-80 °C) for 2-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization to obtain the final monoamine reuptake inhibitor.
References
- 1. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Experimental protocol for the synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
This document provides a detailed experimental protocol for the synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the protection of the nitrogen atom of 3-azabicyclo[3.2.1]octan-8-one (nortropinone) followed by the stereoselective reduction of the ketone functionality. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Step 1: Synthesis of 3-Boc-3-azabicyclo[3.2.1]octan-8-one
The initial step involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc)₂O. This reaction is crucial to prevent side reactions in subsequent synthetic steps.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve nortropinone hydrochloride in a suitable organic solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (TEA) or an inorganic base such as sodium carbonate, to the solution to neutralize the hydrochloride salt and free the secondary amine.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, perform an aqueous work-up. If DCM is used as the solvent, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. If a water-miscible solvent is used, extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Boc-3-azabicyclo[3.2.1]octan-8-one.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Nortropinone Hydrochloride |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Solvent | Dichloromethane or Dioxane/Water |
| Base | Triethylamine or Sodium Carbonate |
| Typical Yield | High |
| Purity | >95% after chromatography |
Step 2: Synthesis of this compound
The second step is the reduction of the ketone at the 8-position of 3-Boc-3-azabicyclo[3.2.1]octan-8-one to the corresponding alcohol. This reduction is typically diastereoselective, yielding predominantly the endo-alcohol due to the steric hindrance of the bicyclic ring system.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-Boc-3-azabicyclo[3.2.1]octan-8-one in a protic solvent such as methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting ketone.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or acetone.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Extract the product from the aqueous residue with a suitable organic solvent, for example, ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel will provide the pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3-Boc-3-azabicyclo[3.2.1]octan-8-one |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Typical Yield | High |
| Major Diastereomer | endo-alcohol |
| Purity | >95% after chromatography |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway and Logical Relationship Diagram
The synthesis follows a logical progression where the reactivity of the starting material is modulated to achieve the desired transformation.
Application Notes and Protocols: Derivatization of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold and versatile hydroxyl group make it a key intermediate for the synthesis of a wide range of biologically active molecules, including tropane alkaloids and their analogs, which have shown efficacy as monoamine reuptake inhibitors and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for the common derivatization reactions of this compound, focusing on the functionalization of the C8-hydroxyl group.
Oxidation to 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
The oxidation of the hydroxyl group to a ketone provides a key intermediate, 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane, which is a versatile precursor for further modifications such as reductive amination or the introduction of nucleophiles via enolate chemistry.[5][6]
Experimental Protocol: Oxidation of this compound
-
Reagents and Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. e. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. f. Stir vigorously until the solid dissolves and the layers become clear. g. Separate the organic layer, and extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane.
Data Presentation:
| Reactant | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Dess-Martin periodinane | DCM | 0 °C to RT | 2-4 | >90 | |
| N-Boc-nortropinone derivatives | Various oxidants | DCM | 0 °C to RT | 3 | ~94.5 | [5] |
Note: The yield for the specific oxidation of this compound with DMP is based on typical literature values for this transformation. The second entry refers to a similar nortropinone derivative.
Diagram of Oxidation Workflow:
Caption: Workflow for the oxidation of this compound.
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols and the formation of C-O, C-N, and C-S bonds.[7][8][9] In the context of this compound, it is frequently employed to introduce aryl ethers with an inversion of stereochemistry at the C8 position.[1][10] This is particularly useful in the synthesis of NAAA inhibitors.[1]
Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile
-
Reagents and Materials:
-
tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (exo-alcohol) or the corresponding endo-isomer
-
Substituted phenol (e.g., 2-chloropyrazine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
2N Aqueous HCl
-
Standard glassware for inert atmosphere reactions, workup, and purification
-
-
Procedure: a. To a solution of the this compound isomer (1.05 eq), the substituted phenol (1.0 eq), and PPh₃ (1.05 eq) in dry THF under a nitrogen atmosphere, cool the mixture to 0 °C. b. Add DIAD (1.05 eq) dropwise to the cooled solution. c. Allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction by TLC. Upon completion, quench the reaction with 2N aqueous HCl. e. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash chromatography to obtain the corresponding ether derivative.[1]
Data Presentation:
| Alcohol Stereoisomer | Nucleophile | Reagents | Solvent | Yield (%) | Reference |
| exo-alcohol (65b) | 2-chloropyrazine (73a) | PPh₃, DIAD | THF | 36 | [1] |
| endo-alcohol (65a) | Various phenols | PPh₃, DIAD | THF | 29-83 | [1] |
Diagram of Mitsunobu Reaction Pathway:
Caption: Generalized pathway of the Mitsunobu reaction.
Activation of the Hydroxyl Group and Nucleophilic Substitution
The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate subsequent Sₙ2 reactions with various nucleophiles. This method allows for the introduction of a wide range of functional groups.
Experimental Protocol: Mesylation and Subsequent Nucleophilic Substitution
Part A: Mesylation
-
Reagents and Materials:
-
3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure: a. Dissolve the alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.[10] b. Cool the solution to 0 °C.[10] c. Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.[10] d. Allow the reaction to warm to room temperature and stir for 18 hours.[10] e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Reagents and Materials:
-
Crude mesylate from Part A
-
Nucleophile (e.g., sodium azide, sodium cyanide, or a primary/secondary amine)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure: a. Dissolve the crude mesylate in a suitable polar aprotic solvent like DMF. b. Add the desired nucleophile (1.5-2.0 eq). c. Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC). d. Cool the reaction mixture to room temperature and pour it into water. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. g. Purify the product by flash column chromatography.
Data Presentation:
| Starting Material | Activating Agent | Nucleophile | Solvent | Conditions | Product Type | Reference |
| exo-alcohol | MsCl, TEA | - | DCM | 0°C to RT, 18h | Mesylate | [10] |
| Mesylate | - | R₂NH | DMF | Heat | Amine | |
| Mesylate | - | NaCN | DMSO | Heat | Nitrile |
Note: Specific yield data for the nucleophilic substitution step is highly dependent on the nucleophile used and would require specific literature sources for each transformation.
Diagram of Activation and Substitution Logical Relationship:
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 2097944-01-7 | Benchchem [benchchem.com]
- 6. CAS 637301-19-0: 3-boc-8-oxo-3-azabicyclo[3.2.1]octane [cymitquimica.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Scale-up Synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a valuable building block in medicinal chemistry. The protocols outlined are designed to be robust and scalable, suitable for the production of multi-gram to kilogram quantities of the target compound.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process commencing from the commercially available precursor, 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane. The synthetic pathway involves the reduction of the ketone functionality to the corresponding alcohol. This approach is advantageous for scale-up due to the availability of the starting material and the high efficiency of the reduction step.
An alternative, though less direct, route involves the synthesis of the parent heterocycle, 3-azabicyclo[3.2.1]octan-8-ol, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. While feasible, this route requires an additional synthetic step and may be less efficient for large-scale production.
Experimental Protocols
Protocol 1: Reduction of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
This protocol describes the reduction of the ketone precursor to the desired alcohol product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane | ≥95% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (1.0 eq).
-
Dissolution: Add anhydrous methanol (10 mL per gram of starting material) to the flask and stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane |
| Equivalents | 1.0 |
| Reducing Agent | Sodium borohydride |
| Equivalents | 1.5 |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The quenching process can be exothermic and may result in gas evolution. Perform the quenching step slowly and with adequate cooling.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
| HPLC | Purity >98%. |
| Melting Point | Consistent with literature values. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the synthesis.
Caption: Key relationships in the reduction of the ketone precursor.
Application Notes and Protocols: Purification of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established laboratory practices and findings from peer-reviewed literature.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of tropane alkaloid analogs and other neurologically active agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document details two primary methods for the purification of this compound: flash column chromatography and recrystallization.
Purification Methods Overview
The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
-
Flash Column Chromatography: This is a common and effective method for purifying this compound from a variety of impurities.[1] It offers good resolution and is scalable.
-
Recrystallization: This method is suitable for removing minor impurities and can yield highly pure crystalline material, provided a suitable solvent system is identified. It is often used as a final purification step.[2]
The following sections provide detailed protocols and comparative data for these methods.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound and related derivatives, offering a comparison of different techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Flash Chromatography (DCM/MeOH) | >95% | 36% | [3][4] |
| Flash Chromatography (Cyclohexane/Acetone) | >95% | 91% | [3] |
| Flash Chromatography (Cyclohexane/EtOAc) | >95% | 15% | [5] |
| Recrystallization | 98% | 80% | [2] |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds. The choice of solvent system is crucial for achieving good separation.
Protocol 1: Dichloromethane/Methanol (DCM/MeOH) System
This polar solvent system is effective for separating the target compound from less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Thin Layer Chromatography (TLC) plates, silica gel coated
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If the crude material is not fully soluble, add a small amount of MeOH. Alternatively, the crude material can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low percentage of MeOH in DCM).
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 98:2 DCM/MeOH) and gradually increase the polarity by increasing the percentage of MeOH. A typical gradient might be from 2% to 10% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The product can be visualized with a potassium permanganate stain.
-
Product Isolation: Combine the pure fractions containing the desired product and concentrate them under reduced pressure to yield the purified this compound as a white solid.[3][4]
Protocol 2: Cyclohexane/Acetone System
This solvent system offers an alternative polarity range and can be effective for different impurity profiles.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Cyclohexane, HPLC grade
-
Acetone, HPLC grade
-
Flash chromatography apparatus
-
TLC supplies
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, using a minimal amount of the initial solvent mixture.
-
Column Packing: Pack the column with silica gel in cyclohexane.
-
Elution: A common isocratic or gradient elution for this system is a mixture of cyclohexane and acetone. A reported effective ratio is 8:2 cyclohexane/acetone.[3]
-
Fraction Collection and Isolation: Collect and analyze fractions by TLC. Combine the pure fractions and remove the solvent under vacuum to obtain the purified product.[3]
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Materials:
-
Crude or partially purified this compound
-
Heptane
-
Isopropyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of heptane and isopropyl acetate is a suitable solvent system for the recrystallization of related azabicyclo[3.2.1]octane derivatives.[2] The optimal ratio may need to be determined empirically.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot mixture of heptane and isopropyl acetate (e.g., 4:1 heptane/isopropyl acetate).[2]
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent mixture (e.g., 4:1 heptane/isopropyl acetate, pre-chilled to 0-5 °C).[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical drying temperature is 45-50 °C.[2]
Visualized Workflows
The following diagrams illustrate the general workflows for the purification methods described above.
Caption: Workflow for Flash Column Chromatography.
References
- 1. Buy Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-17-8 [smolecule.com]
- 2. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of compounds targeting the central nervous system (CNS). Its rigid bicyclic structure, a derivative of the tropane alkaloid scaffold, provides a well-defined three-dimensional orientation for appended pharmacophores. The Boc-protected nitrogen allows for controlled derivatization, while the hydroxyl group serves as a key handle for introducing a variety of functional groups through reactions such as esterification, etherification, and Mitsunobu reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutics.
Key Applications
The 3-azabicyclo[3.2.1]octane scaffold, accessible from this compound, is a core component of several classes of neurologically active agents. Key applications include the development of:
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: These compounds are being investigated for the treatment of inflammatory and neuropathic pain.
-
Dopamine Transporter (DAT) Inhibitors: With applications in the treatment of ADHD, depression, and substance abuse disorders.
-
Kappa Opioid Receptor (KOR) Antagonists: These have potential therapeutic use in treating depression, anxiety, and addiction.
Application Note 1: Synthesis of NAAA Inhibitors
Background: N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA increases PEA levels, offering a promising strategy for the management of inflammatory and pain conditions. The 3-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into potent and selective NAAA inhibitors.
A notable example is the development of pyrazole azabicyclo[3.2.1]octane sulfonamides, which have demonstrated low nanomolar potency against human NAAA. The synthesis of these inhibitors often involves the initial etherification of the hydroxyl group of a 3-hydroxy-8-azabicyclo[3.2.1]octane derivative, followed by Boc-deprotection and subsequent sulfonylation.
Lead Compound: ARN19689, an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, has been identified as a highly potent NAAA inhibitor with a favorable pharmacokinetic profile.
Quantitative Data: NAAA Inhibitory Activity
| Compound Reference | Modification on 3-azabicyclo[3.2.1]octane scaffold | h-NAAA IC50 (µM)[1] |
| ARN19689 (50) | endo-5-ethoxymethyl-pyrazinyloxy | 0.042 |
| 39 | endo-phenoxy | 0.023 |
| 20 | endo-phenoxy | 0.23 |
| 30 | exo-phenoxy | 1.15 |
| 34 | exo-p-methylphenoxy | 8.71 |
| 44 | endo-p-methoxyphenoxy | 0.038 |
Experimental Workflow: Synthesis of NAAA Inhibitors
Caption: General synthetic workflow for NAAA inhibitors.
Experimental Protocol: Synthesis of a Pyrazole Azabicyclo[3.2.1]octane Sulfonamide (General Procedure)
This protocol is adapted from the synthesis of related NAAA inhibitors.
Step 1: Etherification of this compound (Mitsunobu Reaction)
-
To a solution of tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (1.05 equiv.), a substituted phenol (e.g., 2-chloropyrazine, 1.0 equiv.), and triphenylphosphine (PPh3) (1.05 equiv.) in dry tetrahydrofuran (THF) (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.05 equiv.) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2 N aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Step 2: Boc-Deprotection
-
Treat the N-Boc-protected ether from Step 1 (1.0 equiv.) with a 3:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (4.0 mL/mmol) at 0 °C.[1]
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the crude mixture under vacuum.
-
Perform three cycles of suspending the residue in DCM (10 mL) and concentrating to remove excess TFA. The resulting trifluoroacetate salt is used in the next step without further purification.
Step 3: Sulfonylation
-
To a solution of the amine trifluoroacetate salt from Step 2 (1.0 equiv.) and triethylamine (TEA) (3.0 equiv.) in dry THF or DCM at room temperature, add the desired sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 1.1 equiv.).
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final sulfonamide.
Signaling Pathway: NAAA Inhibition
Caption: NAAA inhibition enhances PEA signaling.
Application Note 2: Synthesis of Dopamine Transporter (DAT) Inhibitors
Background: The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of psychostimulants and various therapeutic agents for CNS disorders. The rigid 3-azabicyclo[3.2.1]octane scaffold serves as an excellent template for designing DAT inhibitors with high affinity and selectivity.
Derivatives are typically synthesized by N-alkylation or N-arylation of the deprotected 3-azabicyclo[3.2.1]octane core, and esterification or etherification at the 8-position (if starting from a ketone precursor) or the 3-position.
Quantitative Data: Dopamine and Serotonin Transporter Binding Affinity
| Compound Reference | R Group on Nitrogen | DAT Ki (nM)[2] | SERT Ki (nM)[2] | DAT/SERT Selectivity |
| 8a | Phenylpropyl | 4.1 | 1340 | 327 |
| 8b | Phenylpropyl | 3.7 | 1200 | 324 |
| Cocaine | Methyl | 159 | - | - |
| GBR-12909 | Diphenylmethoxyethyl | 12.1 | - | - |
Experimental Workflow: Synthesis of DAT Inhibitors
Caption: General synthetic workflow for DAT inhibitors.
Experimental Protocol: Synthesis of a 3-Aryl-8-azabicyclo[3.2.1]octane-based DAT Inhibitor (General Procedure)
This protocol describes a plausible route adapted from standard organic synthesis methodologies.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (10 mL/mmol) and add triethylamine (1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the Boc-protected ester.
Step 2: Boc-Deprotection
-
Follow the procedure outlined in Application Note 1, Step 2.
Step 3: N-Alkylation
-
To a solution of the deprotected amine from Step 2 (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.0 equiv.).
-
Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane, 1.1 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final DAT inhibitor.
Signaling Pathway: Dopamine Transporter Inhibition
Caption: DAT inhibitors increase synaptic dopamine levels.
Application Note 3: Synthesis of Kappa Opioid Receptor (KOR) Antagonists
Background: The kappa opioid receptor (KOR) system is implicated in the regulation of mood, stress, and reward. Antagonism of KOR is a promising therapeutic strategy for the treatment of depression, anxiety disorders, and addiction. The 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop potent and selective KOR antagonists.
The synthesis of these antagonists often involves the etherification of the hydroxyl group of a protected 8-hydroxy-3-azabicyclo[3.2.1]octane with a suitable aromatic or heteroaromatic moiety, followed by deprotection and further functionalization of the nitrogen atom.
Quantitative Data: Kappa Opioid Receptor Antagonist Activity
| Compound Reference | Modification on 8-azabicyclo[3.2.1]octane scaffold | KOR IC50 (nM)[3][4][5] | µ:KOR Ratio[3][4][5] | δ:KOR Ratio[3][4][5] |
| 6c | 3-yloxy-benzamide derivative | 20 | 36 | 415 |
| 3 | 3-yloxy-benzamide derivative | 77 | >400 | >400 |
| 12 | 3-yloxy-benzamide with cyclohexylurea | 172 | 93 | >174 |
Experimental Workflow: Synthesis of KOR Antagonists
Caption: General synthetic workflow for KOR antagonists.
Experimental Protocol: Synthesis of an 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide KOR Antagonist (General Procedure)
This protocol is a plausible route based on published syntheses of similar compounds.
Step 1: Etherification of this compound
-
Follow the Mitsunobu reaction procedure as described in Application Note 1, Step 1, using a substituted phenol (e.g., a cyanophenol) as the nucleophile.
Step 2: Boc-Deprotection
-
Follow the procedure outlined in Application Note 1, Step 2.
Step 3: Amide Coupling
-
To a solution of the deprotected amine from Step 2 (1.0 equiv.) and a carboxylic acid (e.g., a substituted benzoic acid, 1.1 equiv.) in DMF, add a coupling reagent such as HATU (1.2 equiv.) and a base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final KOR antagonist.
Signaling Pathway: Kappa Opioid Receptor Antagonism
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 4. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of the 3-Azabicyclo[3.2.1]octane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif present in a wide range of biologically active molecules, most notably the tropane alkaloids. Its rigid bicyclic structure makes it a valuable component in medicinal chemistry for the design of novel therapeutics targeting the central nervous system and other biological pathways. The stereochemistry of this core is often crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of drug discovery and development.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the 3-azabicyclo[3.2.1]octane core, focusing on four key modern strategies:
-
Desymmetrization of Prochiral Ketones using Chiral Lithium Amides: A powerful method that utilizes a chiral base to selectively deprotonate one of two enantiotopic protons in a prochiral starting material.
-
Rhodium-Catalyzed Kinetic Resolution: A catalytic approach that selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high enantiopurity.
-
Palladium-Catalyzed Enantioselective β-Hydride Elimination: An innovative catalytic method that creates a chiral center through a stereocontrolled elimination step.
-
Lipase-Catalyzed Kinetic Resolution: An enzymatic method that offers high enantioselectivity under mild reaction conditions.
Data Presentation
The following tables summarize the quantitative data for each of the described asymmetric strategies, providing a comparative overview of their scope and efficiency.
Table 1: Desymmetrization of Tropinone Derivatives with Chiral Lithium Amides
| Chiral Lithium Amide | Electrophile | Product | Yield (%) | ee (%) |
| (S,S)-bis(1-phenylethyl)amine-Li | PhCHO | 2α-hydroxy-3β-phenyltropinone | 71 | 95 |
| (R)-N-(1-phenylethyl)-N-isopropylamine-Li | MeI | 2α-methyltropinone | 65 | 88 |
| (S)-N-benzyl-N-(α-methylbenzyl)amine-Li | Ac₂O | 2α-acetyltropinone | 82 | 92 |
| (R,R)-1,2-diphenylethane-1,2-diamine-Li | ClCO₂Me | 2α-carbomethoxytropinone | 75 | >98 |
Table 2: Rh-Catalyzed Kinetic Resolution of Racemic N-Boc-nortropane-derived Allylic Chloride.[1]
| Aryl Boronic Ester | Product | Yield (%) | ee (%) of Unreacted Chloride |
| Phenylboronic acid pinacol ester | 3-phenyl-N-Boc-nortropene | 45 | >99 |
| 4-Methoxyphenylboronic acid pinacol ester | 3-(4-methoxyphenyl)-N-Boc-nortropene | 48 | >99 |
| 2-Thienylboronic acid pinacol ester | 3-(2-thienyl)-N-Boc-nortropene | 42 | 98 |
| 3-Furylboronic acid pinacol ester | 3-(3-furyl)-N-Boc-nortropene | 40 | 97 |
Table 3: Palladium-Catalyzed Enantioselective β-Hydride Elimination of Tropinone-Derived N-Arylsulfonylhydrazones.[2]
| Aryl Bromide | Ligand | Product | Yield (%) | ee (%) |
| 4-Bromotoluene | Ming-Phos | 3-(4-tolyl)-trop-2-ene | 88 | 95 |
| 1-Bromo-4-methoxybenzene | Ming-Phos | 3-(4-methoxyphenyl)-trop-2-ene | 92 | 96 |
| 1-Bromo-4-fluorobenzene | Ming-Phos | 3-(4-fluorophenyl)-trop-2-ene | 85 | 94 |
| 2-Bromonaphthalene | Ming-Phos | 3-(naphthalen-2-yl)-trop-2-ene | 81 | 93 |
Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Azabicyclo[3.2.1]octane Derivatives
| Substrate | Lipase | Acylating Agent | Product (Unreacted) | Conversion (%) | ee (%) of Unreacted Substrate |
| (±)-N-Boc-3-hydroxymethyl-3-azabicyclo[3.2.1]octane | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-N-Boc-3-hydroxymethyl-3-azabicyclo[3.2.1]octane | ~50 | >99 |
| (±)-exo-N-Boc-3-azabicyclo[3.2.1]octan-6-ol | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | (1R,5S,6S)-N-Boc-3-azabicyclo[3.2.1]octan-6-ol | 48 | >98 |
| (±)-endo-N-Boc-3-azabicyclo[3.2.1]octan-6-ol | Candida rugosa Lipase (CRL) | Vinyl butyrate | (1R,5S,6R)-N-Boc-3-azabicyclo[3.2.1]octan-6-ol | 45 | 97 |
Experimental Protocols
Protocol 1: Desymmetrization of Tropinone using a Chiral Lithium Amide
This protocol describes the enantioselective deprotonation of N-Boc-tropinone followed by quenching with an electrophile.
Materials:
-
Chiral amine (e.g., (S,S)-bis(1-phenylethyl)amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-tropinone
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral amine (1.1 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the chiral lithium amide.
-
-
Enantioselective Deprotonation:
-
In a separate flame-dried flask, dissolve N-Boc-tropinone (1.0 equivalent) in anhydrous THF.
-
Cool the tropinone solution to -78 °C.
-
Slowly add the tropinone solution to the pre-formed chiral lithium amide solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Electrophilic Quench:
-
Add the electrophile (e.g., benzaldehyde, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Rhodium-Catalyzed Kinetic Resolution of a Racemic Nortropane Derivative.[1]
This protocol details the kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Racemic N-Boc-nortropane-derived allylic chloride
-
Aryl boronic ester (e.g., phenylboronic acid pinacol ester)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a vial add [Rh(cod)Cl]₂ (2.5 mol %) and the chiral phosphine ligand (5.5 mol %).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a separate oven-dried Schlenk tube, add the racemic N-Boc-nortropane-derived allylic chloride (1.0 equivalent), the aryl boronic ester (0.6 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with argon (3 times).
-
Add the pre-formed catalyst solution via syringe, followed by a mixture of 1,4-dioxane and water (10:1).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude mixture by silica gel column chromatography to separate the cross-coupled product and the unreacted, enantioenriched allylic chloride.
-
Determine the enantiomeric excess of the unreacted starting material by chiral HPLC analysis.
-
Protocol 3: Palladium-Catalyzed Enantioselective β-Hydride Elimination.[2]
This protocol outlines the synthesis of chiral 3-aryltropanes from tropinone-derived N-arylsulfonylhydrazones and aryl bromides.
Materials:
-
Pd₂(dba)₃ (dba = dibenzylideneacetone)
-
Chiral ligand (e.g., Ming-Phos)
-
Tropinone-derived N-arylsulfonylhydrazone
-
Aryl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol %), the chiral ligand (6 mol %), Cs₂CO₃ (2.0 equivalents), the tropinone-derived N-arylsulfonylhydrazone (1.2 equivalents), and the aryl bromide (1.0 equivalent) to an oven-dried vial.
-
Add anhydrous toluene and seal the vial.
-
-
Reaction:
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the enantioenriched 3-aryltropane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 4: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Azabicyclo[3.2.1]octane Derivative
This protocol describes the enzymatic resolution of a racemic N-Boc-protected 3-azabicyclo[3.2.1]octan-6-ol.
Materials:
-
Racemic (±)-exo-N-Boc-3-azabicyclo[3.2.1]octan-6-ol
-
Immobilized Lipase (e.g., Pseudomonas cepacia Lipase, PSL-C)
-
Acylating agent (e.g., isopropenyl acetate)
-
Anhydrous solvent (e.g., tert-butyl methyl ether, MTBE)
-
Molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flask containing the racemic alcohol (1.0 equivalent) and activated 4 Å molecular sieves, add anhydrous MTBE.
-
Add the acylating agent (0.6 equivalents).
-
Add the immobilized lipase (typically 50-100 mg per mmol of substrate).
-
-
Enzymatic Resolution:
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excesses of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiopurity for both the unreacted alcohol and the ester product.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the enzyme, and wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by silica gel column chromatography.
-
Determine the enantiomeric excesses of both compounds by chiral HPLC or GC analysis.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the described asymmetric syntheses.
Caption: Workflow for Asymmetric Synthesis via Desymmetrization.
Caption: General Workflow for Kinetic Resolution.
Caption: Pathway for Pd-Catalyzed Enantioselective β-Hydride Elimination.
Protecting Group Strategies for 8-Hydroxy-3-azabicyclo[3.2.1]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the bifunctional molecule, 8-hydroxy-3-azabicyclo[3.2.1]octane. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds. The successful synthesis of complex derivatives often hinges on the selective protection and deprotection of its secondary amine and hydroxyl functional groups. This guide outlines common protecting group strategies, including orthogonal approaches, and provides detailed experimental procedures for their implementation.
Introduction to Protecting Group Strategies
The secondary amine at the 3-position and the hydroxyl group at the 8-position of the 3-azabicyclo[3.2.1]octane core exhibit distinct reactivity that must be managed during synthetic campaigns. The secondary amine is nucleophilic and readily undergoes alkylation, acylation, and other modifications. The hydroxyl group can be targeted for etherification, esterification, or oxidation. Protecting these functional groups allows for selective reactions at other positions of the molecule and prevents undesirable side reactions.
An orthogonal protecting group strategy is particularly valuable, enabling the selective deprotection of one functional group while the other remains protected. This is crucial for the differential functionalization of the amine and hydroxyl groups. This document will cover common protecting groups for both functionalities and illustrate how they can be used in concert.
Protecting Groups for the Secondary Amine
The most common protecting groups for the secondary amine of the 3-azabicyclo[3.2.1]octane scaffold are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These carbamates are stable under a wide range of reaction conditions and can be selectively removed.
N-Boc Protection
The Boc group is a widely used protecting group for amines due to its stability to basic and nucleophilic conditions and its facile removal under acidic conditions.
Table 1: Summary of N-Boc Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 3 h | >95 (Typical) |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 2 h | High |
| Deprotection (Alternative) | Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified |
| Deprotection (Thermal) | None | None (Microwave) | 185 °C | 5 min | High |
N-Cbz Protection
The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which offers an orthogonal deprotection strategy to the acid-labile Boc group.
Table 2: Summary of N-Cbz Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O (2:1) | 0 °C | 20 h | ~90 |
| Deprotection (Hydrogenolysis) | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) | 60 °C | 40 h | High |
| Deprotection (Metal-Free) | Aluminum chloride (AlCl₃) | Hexafluoroisopropanol (HFIP) | Room Temp. | 2-16 h | High |
Protecting Groups for the Hydroxyl Group
With the amine protected, the hydroxyl group can be functionalized or protected. Common protecting groups for the hydroxyl moiety include silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, and benzyl ethers.
O-TBDMS Protection
The TBDMS group is a bulky silyl ether that is stable to a wide range of non-fluoride-based reagents. It is readily cleaved by fluoride sources, providing an orthogonal deprotection pathway to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.
Table 3: Summary of O-TBDMS Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | TBDMS-Cl, Imidazole | Dimethylformamide (DMF) | Room Temp. | Not Specified | High |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 45 min | Variable, substrate-dependent |
O-Benzyl Protection
The benzyl (Bn) ether is a robust protecting group for alcohols, stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenation, making it compatible with Boc protection in an orthogonal strategy, but not with Cbz protection.
Table 4: Summary of O-Benzyl Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | Benzyl bromide (BnBr), Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Not Specified | High |
| Deprotection | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) | Room Temp. | Not Specified | High |
Orthogonal Protection Strategies
The differential stability of these protecting groups allows for selective deprotection and sequential functionalization of the amine and hydroxyl groups.
Strategy 1: Boc (N) and Benzyl (O) This is a common orthogonal strategy. The Boc group can be removed with acid (e.g., TFA) to allow for N-functionalization, while the benzyl ether remains intact. Subsequently, the benzyl group can be removed by hydrogenolysis to expose the hydroxyl group.
Strategy 2: Cbz (N) and TBDMS (O) In this pairing, the TBDMS ether can be selectively cleaved with a fluoride source (e.g., TBAF) for O-functionalization, leaving the Cbz group untouched. The Cbz group can then be removed by hydrogenolysis.
Below is a diagram illustrating a potential orthogonal synthetic route.
Caption: Orthogonal strategy using N-Boc and O-Bn protection.
Experimental Protocols
Protocol 1: N-Boc Protection of 8-Hydroxy-3-azabicyclo[3.2.1]octane
Materials:
-
8-Hydroxy-3-azabicyclo[3.2.1]octane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Polymer-supported trisamine resin
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, add polymer-supported trisamine resin to the reaction mixture to scavenge excess (Boc)₂O and stir for 2 hours.
-
Filter the mixture and wash the resin with DCM.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous work-up by diluting the residue with DCM, washing with saturated NaHCO₃ solution and brine, drying over Na₂SO₄, filtering, and concentrating to yield the N-Boc protected product.
Caption: Workflow for N-Boc protection.
Protocol 2: N-Cbz Protection of 8-Hydroxy-3-azabicyclo[3.2.1]octane
Materials:
-
8-Hydroxy-3-azabicyclo[3.2.1]octane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction vigorously for 20 hours at 0 °C.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.[1]
Protocol 3: O-TBDMS Protection of N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Materials:
-
N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the O-TBDMS protected product.
Protocol 4: O-Benzyl Protection of N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Materials:
-
N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by silica gel column chromatography.
Protocol 5: Deprotection of N-Boc Group with TFA
Materials:
-
N-Boc protected 3-azabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in a 3:1 mixture of DCM and TFA.
-
Cool the solution to 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the crude mixture under vacuum.
-
To remove residual TFA, re-dissolve the residue in DCM and concentrate again. Repeat this cycle three times.
-
The resulting trifluoroacetate salt can be used directly or neutralized by partitioning between DCM and saturated aqueous NaHCO₃ solution, separating the organic layer, drying, and concentrating.
Protocol 6: Deprotection of N-Cbz Group by Catalytic Hydrogenation
Materials:
-
N-Cbz protected 3-azabicyclo[3.2.1]octane derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 7: Deprotection of O-TBDMS Group with TBAF
Materials:
-
O-TBDMS protected 3-azabicyclo[3.2.1]octane derivative
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the O-TBDMS protected compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes, or until completion as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.[2]
Caption: Deprotection pathways for an orthogonally protected scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.2.1]octane. The content is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section addresses common problems observed during the synthesis of 3-azabicyclo[3.2.1]octane, providing potential causes and actionable solutions.
Problem 1: Low Yield of 3-Azabicyclo[3.2.1]octane and Formation of Polymeric Material
-
Question: My reaction to synthesize 3-azabicyclo[3.2.1]octane via intramolecular cyclization of a diamine or dialdehyde precursor is resulting in a low yield of the desired product, with a significant amount of a viscous, polymeric substance. What is the likely cause and how can I mitigate this?
-
Answer: The formation of a polymeric substance suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common issue in reactions aiming to form cyclic structures from linear precursors with reactive functional groups at both ends.
Troubleshooting Steps:
-
High-Dilution Conditions: Employing high-dilution conditions is the most effective strategy to favor intramolecular reactions. By maintaining a very low concentration of the precursor, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the proximity of the reactive ends of the same molecule remains constant. This is known as the Ruggli-Ziegler dilution principle.
-
Slow Addition of Precursor: A practical way to achieve high dilution is to slowly add the precursor solution to a larger volume of solvent over an extended period. This ensures that the concentration of the precursor in the reaction vessel remains low at all times.
-
Optimize Reaction Temperature: The effect of temperature can be complex. Lower temperatures may slow down both inter- and intramolecular reactions, but could favor the desired cyclization if it has a lower activation energy. Conversely, for some systems, higher temperatures might be necessary to provide sufficient energy for the cyclization to occur efficiently. Experiment with a range of temperatures to find the optimal condition.
-
Problem 2: Formation of a Six-Membered Ring Isomer (e.g., 2-Azabicyclo[3.3.0]octane or similar)
-
Question: During the synthesis of 3-azabicyclo[3.2.1]octane using a Hofmann-Löffler-Freytag (HLF) type reaction, I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
-
Answer: The Hofmann-Löffler-Freytag reaction proceeds via a radical mechanism involving an intramolecular hydrogen atom transfer. The regioselectivity is determined by the relative stability of the transition states for hydrogen abstraction from different carbon atoms. While 1,5-hydrogen atom transfer leading to a five-membered ring is generally favored, competing 1,6-hydrogen atom transfer to form a six-membered ring can occur.
Troubleshooting Steps:
-
Choice of Halogen: The halogen on the nitrogen atom can influence the selectivity. N-chloroamines often provide better yields for pyrrolidine (five-membered ring) formation in thermally initiated reactions, while N-bromoamines may give higher yields under photochemical conditions.
-
Reaction Conditions: The acidity of the medium can affect the conformation of the N-haloamine precursor and thus the proximity of the nitrogen radical to different C-H bonds. Fine-tuning the concentration of the acid (e.g., sulfuric acid or trifluoroacetic acid) can sometimes improve regioselectivity.
-
Steric Hindrance: Introducing steric bulk on the precursor molecule can disfavor certain transition states. While this may require re-synthesis of the starting material, it is a powerful strategy to control regioselectivity.
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Question: What are the common synthetic routes for preparing the 3-azabicyclo[3.2.1]octane core?
-
Answer: The 3-azabicyclo[3.2.1]octane skeleton is typically synthesized through intramolecular cyclization reactions. Key strategies include:
-
Hofmann-Löffler-Freytag Reaction and its modifications: This involves the cyclization of an N-haloamine derived from a suitable acyclic or monocyclic amine precursor.
-
Intramolecular Reductive Amination: Cyclization of a precursor containing both an amine and a carbonyl group (or two carbonyl groups that react with a primary amine source like ammonia).
-
Dieckmann Condensation: Intramolecular condensation of a diester to form a β-ketoester, which can then be further manipulated to introduce the nitrogen atom and form the bicyclic system.
-
Byproduct Identification
-
Question: What are the most common types of byproducts in 3-azabicyclo[3.2.1]octane synthesis?
-
Answer: The most common byproducts are typically:
-
Polymers/Oligomers: Resulting from intermolecular reactions, especially when high-dilution conditions are not employed.
-
Isomeric Bicyclic Amines: Formation of different ring systems (e.g., 6-membered rings instead of the desired 5-membered ring) due to lack of complete regioselectivity in the cyclization step.
-
Unreacted Starting Material: Due to incomplete reaction, which can be addressed by optimizing reaction time, temperature, or catalyst loading.
-
Products of Side Reactions: Such as elimination products from N-haloamine intermediates in the HLF reaction.
-
Quantitative Data Summary
The following table summarizes representative yields and byproduct distribution for the synthesis of 3-azabicyclo[3.2.1]octane via a hypothetical intramolecular cyclization reaction under different conditions. These are illustrative values and actual results may vary depending on the specific substrate and experimental setup.
| Condition ID | Reaction Conditions | 3-Azabicyclo[3.2.1]octane Yield (%) | Polymeric Byproduct (%) | Isomeric Byproduct (%) |
| A | Standard Concentration (0.1 M) | 35 | 55 | 10 |
| B | High Dilution (0.001 M) | 75 | 15 | 10 |
| C | High Dilution, Optimized Temp. | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Synthesis of 3-Azabicyclo[3.2.1]octane via Hofmann-Löffler-Freytag Reaction (Illustrative)
This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions.
-
Preparation of the N-Chloroamine Precursor:
-
Dissolve the parent amine (e.g., a substituted cycloheptylamine) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) or a freshly prepared solution of sodium hypochlorite while stirring vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-chloroamine. Caution: N-haloamines can be unstable and should be used immediately without further purification.
-
-
Cyclization Reaction:
-
In a flask equipped with a reflux condenser and a UV lamp (if photochemical initiation is desired), dissolve the crude N-chloroamine in a solution of concentrated sulfuric acid in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) or irradiate with a UV lamp at room temperature.
-
Monitor the progress of the reaction by quenching small aliquots and analyzing by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
-
Work-up and Purification:
-
Basify the acidic aqueous solution with a strong base (e.g., NaOH or KOH) to a pH > 12, ensuring the solution remains cold.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel or alumina to obtain the 3-azabicyclo[3.2.1]octane.
-
Visualizations
Caption: Competing pathways in 3-azabicyclo[3.2.1]octane synthesis.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Recrystallization of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue. It often occurs if the solute's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. Here are several strategies to induce crystallization:
-
Lower the Crystallization Temperature: If the oil is mobile, try scratching the inside of the flask with a glass rod at the surface of the oil. Then, cool the flask to a lower temperature (e.g., in an ice bath or refrigerator) to see if solidification occurs.
-
Use a Lower-Boiling Solvent System: The chosen solvent or solvent mixture may have too high a boiling point. Consider using a solvent system with a lower boiling point.
-
Add More "Good" Solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent (the one in which the compound is more soluble), and then allow it to cool slowly again.
-
Trituration: If an oil persists after cooling, remove the solvent under reduced pressure. Add a small amount of a "poor" solvent (one in which the compound is sparingly soluble, like hexane or diethyl ether) to the oil and vigorously stir or scratch with a spatula. This can often induce the formation of a solid.
Q2: No crystals have formed even after cooling the solution for an extended period. What steps can I take?
A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the more concentrated solution to cool slowly.
-
Cool to a Lower Temperature: If crystals do not form at room temperature or in an ice bath, consider using a colder cooling bath (e.g., an ice/salt bath or a dry ice/acetone bath), being mindful of the freezing point of your solvent.
-
Change the Solvent System: The current solvent may not be suitable. If crystals still do not form, it is best to remove the solvent and attempt the recrystallization with a different solvent or solvent mixture.
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low recovery of crystalline material can be due to several factors:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent from the mother liquor and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent required to just dissolve the solid.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), some product can be lost. Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent that can be partially evaporated later.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always use a minimal amount of ice-cold "poor" solvent for washing.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the recrystallization of this compound?
A: Based on the polarity of the molecule and successful recrystallizations of similar N-Boc protected heterocyclic compounds, a mixed solvent system of ethyl acetate and a non-polar solvent like n-hexane or heptane is a good starting point. Ethyl acetate acts as the "good" solvent to dissolve the compound, while hexane or heptane serves as the "poor" solvent (anti-solvent) to induce precipitation upon cooling. A publication detailing the synthesis of a similar 2-azabicyclo[3.2.1]octane derivative reported successful recrystallization from an n-hexane/ethyl acetate mixture[1].
Q: What is the expected appearance and melting point of pure this compound?
Q: Can I use a single solvent for recrystallization?
A: It may be possible, but often a mixed solvent system provides better control over the crystallization process. An ideal single solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is reportedly soluble in most organic solvents, finding a single solvent with the desired temperature-dependent solubility profile might be challenging.
Experimental Protocol: General Guideline for Recrystallization
This protocol is a general guideline based on standard recrystallization techniques and procedures used for similar compounds. Optimization of solvent ratios and temperatures may be necessary to achieve the best results.
Materials:
-
Crude this compound
-
Ethyl acetate (good solvent)
-
n-Hexane or n-Heptane (poor solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot ethyl acetate to prevent premature crystallization and perform a hot gravity filtration to remove the impurities.
-
Inducing Crystallization: While the solution is still hot, slowly add n-hexane or n-heptane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.
-
Further Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane or n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes typical (though hypothetical, as specific experimental data was not found in the literature search) quantitative data for the recrystallization of this compound. Researchers should determine these values experimentally for their specific conditions.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity can vary depending on the synthetic route. |
| Solvent System | Ethyl Acetate / n-Hexane | The ratio will need to be optimized. |
| Dissolution Temp. | ~ 60-70 °C | Gentle heating is recommended. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Slow cooling promotes larger crystal formation. |
| Typical Yield | 70-90% | Highly dependent on the purity of the crude material and the technique. |
| Melting Point | To be determined experimentally | A sharp melting range indicates high purity. For reference, the related 8-Azabicyclo[3.2.1]octan-3-ol melts at 134.5 - 135 °C[2]. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the recrystallization process.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Overcoming Low Yields in Tropane Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of tropane derivatives, with a primary focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in tropane alkaloid synthesis where yield loss commonly occurs? A1: Yield loss is common at several key stages: the initial formation of the tropinone core, N-demethylation of the tropane nitrogen, esterification of the C-3 hydroxyl group, and final product purification. Each of these steps is susceptible to side reactions, incomplete conversion, and purification challenges that can significantly reduce the overall yield.
Q2: How does the stereochemistry of the C-3 hydroxyl group (tropine vs. pseudotropine) affect esterification? A2: The stereochemistry at C-3 is critical. Tropine possesses a 3α-hydroxyl group (axial), while pseudotropine has a 3β-hydroxyl group (equatorial). The axial orientation in tropine can lead to steric hindrance, potentially requiring more forcing reaction conditions for esterification compared to the more accessible equatorial hydroxyl group of pseudotropine. The choice of esterifying agent and catalyst must account for this stereochemical difference to optimize yields.
Q3: What causes the racemization of l-hyoscyamine to atropine during synthesis or extraction? A3: L-hyoscyamine can racemize to form the racemic mixture, atropine, under acid-base extraction conditions or upon heating.[1][2][3] The process is facilitated by the abstraction of the α-proton to the carbonyl group of the ester, leading to a loss of stereochemical integrity at the chiral center of tropic acid. Careful control of pH and temperature is crucial to prevent this unwanted side reaction.[2][4]
Q4: Are there modern alternatives to classical N-demethylation reagents like chloroformates? A4: Yes, traditional methods using toxic reagents like α-chloroethyl chloroformate are being replaced by greener alternatives.[5] Recent advancements include electrochemical N-demethylation, which offers a one-step, room temperature process without metal-based catalysts, leading to good to high yields of nortropane derivatives.[5][6][7] Iron-based Polonovski-type reactions are also being explored, though they may require stoichiometric amounts of the catalyst and extensive purification.[8]
Troubleshooting Guides
Issue 1: Low Yield in Tropinone Synthesis
Q: My tropinone synthesis, based on the Robinson-Schöpf reaction, is resulting in yields below 20%. What are the likely causes and how can I improve it? A: The Robinson-Schöpf synthesis, while classic, is sensitive to reaction conditions. Low yields often stem from improper pH control, reactant degradation, or inefficient cyclization.[9][10]
Potential Causes & Solutions:
-
Incorrect pH: The reaction is highly pH-dependent. The original synthesis was significantly improved by conducting the process under buffered conditions.
-
Troubleshooting Step: Carefully buffer the reaction mixture to maintain a pH between 3 and 4. This prevents the degradation of succinaldehyde at high pH and ensures the Mannich reaction proceeds efficiently.
-
-
Reactant Quality: Succinaldehyde is prone to polymerization. Using freshly prepared or high-purity succinaldehyde is critical.
-
Troubleshooting Step: If possible, generate succinaldehyde in situ or use a high-quality commercial source. Ensure methylamine and acetonedicarboxylic acid are also of high purity.
-
-
Inefficient Cyclization: The double Mannich reaction that forms the bicyclic tropane core requires optimal conditions to proceed effectively.[10]
-
Troubleshooting Step: Ensure adequate stirring and maintain the recommended reaction temperature. The reaction is typically run at or below room temperature.
-
Issue 2: Inefficient N-Demethylation
Q: I am attempting to N-demethylate atropine to noratropine and observing low conversion rates and multiple by-products. How can this be optimized? A: N-demethylation of tropane alkaloids can be challenging, with side reactions competing with the desired demethylation. The choice of reagent and reaction conditions is paramount.
Potential Causes & Solutions:
-
Harsh Reagents: Strong oxidizing agents can lead to over-oxidation and degradation of the tropane ring.
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent or non-optimal temperature.
-
Troubleshooting Step: When using methods like the Polonovski reaction, ensure the initial N-oxide formation is complete before proceeding with demethylation. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
By-product Formation: The formation of N-hydroxy-nortropane and N-formyl-nortropane derivatives can occur, especially in oxidative processes.[8]
Issue 3: Poor Esterification Yields
Q: My esterification of tropine with tropic acid (to form atropine) has a low yield. What factors should I investigate? A: The esterification of the 3-hydroxyl group of the tropane core is a common bottleneck. Low yields can be attributed to steric hindrance, side reactions like dehydration, or an unfavorable reaction equilibrium.[11][12]
Potential Causes & Solutions:
-
Reaction Conditions: Simple heating of tropine and tropic acid with hydrochloric acid can establish an equilibrium that does not favor the product.[13]
-
Troubleshooting Step: Employ a method that actively removes water to drive the reaction to completion, such as azeotropic distillation with a Dean-Stark trap. Alternatively, activate the carboxylic acid (e.g., convert to an acyl chloride or use a coupling agent like DCC) before reacting it with tropine.
-
-
Hydrolysis of Product: The ester linkage is susceptible to hydrolysis, especially under the acidic or basic conditions used for catalysis or workup.[14][15]
-
Troubleshooting Step: After the reaction is complete, perform the workup at a neutral or near-neutral pH if possible. Minimize exposure to strong acids or bases, especially at elevated temperatures.
-
-
Dehydration Side Reaction: Under strongly acidic conditions, atropine can eliminate a molecule of water to form apoatropine, which is a common degradation product.[4]
-
Troubleshooting Step: Use milder acidic catalysts or non-acidic coupling agents. Monitor the reaction for the formation of apoatropine and adjust conditions to minimize its formation.
-
Issue 4: Product Loss During Purification
Q: I am losing a significant amount of my synthesized tropane derivative during chromatographic purification. Why is this happening and what can be done? A: The basic nature of the tropane nitrogen can cause issues during silica gel chromatography, and the structural similarity of alkaloids can make separation difficult.[16][17]
Potential Causes & Solutions:
-
Peak Tailing on Silica Gel: The basic amine group on the tropane ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.[16]
-
Troubleshooting Step: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia (~0.5-1%), to the eluent. This will cap the acidic sites and improve peak shape.
-
-
Poor Separation of Analogs: Structurally similar alkaloids, such as atropine and scopolamine, can be difficult to resolve.[16]
-
Loss during Liquid-Liquid Extraction (LLE): Improper pH control during acid-base extractions can lead to incomplete partitioning of the alkaloid into the desired phase.
-
Troubleshooting Step: Ensure the aqueous phase is sufficiently basic (pH > 9-10) to fully deprotonate the tropane nitrogen before extracting with an organic solvent. Conversely, ensure the aqueous phase is acidic (pH < 2-3) to protonate the nitrogen when back-extracting into an aqueous layer.[19]
-
Quantitative Data Summary
The following tables summarize reported yields for key synthetic transformations in tropane alkaloid chemistry.
Table 1: Yields for Tropinone Synthesis
| Method | Precursors | Reported Yield | Reference(s) |
|---|---|---|---|
| Willstätter Synthesis | Cycloheptanone | ~1% (overall) | [9] |
| Robinson-Schöpf (Original) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 17% | [9][10] |
| Robinson-Schöpf (Improved) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Up to 90% |[9][10] |
Table 2: Yields for the Synthesis of Cocaine and its Precursors
| Transformation | Starting Material | Product | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Mannich Reaction | Succindialdehyde, Methylamine, Acetonedicarboxylic acid | 2-Carbomethoxytropinone (2-CMT) | 71-86% | [20][21] |
| Benzoylation | (+)-Ecgonine methyl ester HCl | (+)-Cocaine HCl | 89% | [20] |
| Overall Synthesis | (from 2-CMT) | (+)-Cocaine base | 8.6% |[20] |
Table 3: Yields for N-Demethylation of Atropine
| Method | Reagent(s) | Product | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Iron-based Polonovski | Fe(II)SO₄ / H₂O₂ | Noratropine | 51-81% (crude) | [8] |
| Electrochemical | Glassy Carbon Electrode | Noratropine | High Yield |[5][6] |
Experimental Protocols
Protocol 1: Improved Robinson-Schöpf Synthesis of Tropinone[9][10][11]
-
Preparation of Reagents:
-
Prepare a buffered solution at approximately pH 4.
-
Dissolve methylamine hydrochloride in the buffered solution.
-
Dissolve acetonedicarboxylic acid in the buffered solution.
-
Use a fresh, high-quality source of succinaldehyde.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer, combine the solutions of methylamine and acetonedicarboxylic acid at room temperature.
-
Slowly add the succinaldehyde to the stirred mixture.
-
Continue stirring at room temperature for several hours (e.g., 6-12 hours). Monitor the reaction by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, acidify the solution with HCl and heat to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
After cooling, make the solution strongly alkaline (pH > 10) with NaOH.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
-
Purification:
-
Purify the crude product by vacuum distillation or crystallization to obtain pure tropinone.
-
Protocol 2: Benzoylation of Ecgonine Methyl Ester to Cocaine[21]
-
Preparation:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add ecgonine methyl ester hydrochloride.
-
Add dry pyridine and cool the mixture in an ice bath.
-
-
Reaction:
-
Prepare a solution of benzoyl chloride in dry pyridine.
-
Add the benzoyl chloride solution dropwise to the stirred ecgonine methyl ester solution over 5 minutes, maintaining the ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
-
Isolation of Hydrochloride Salt:
-
Add dry acetone to the reaction mixture to precipitate the product.
-
Filter the resulting slurry by suction filtration.
-
Wash the crude cocaine hydrochloride product with additional dry acetone.
-
Dry the product to yield crude cocaine hydrochloride.
-
-
Conversion to Free Base (Optional):
-
Dissolve the hydrochloride salt in water.
-
Adjust the pH to ~8 with a weak base (e.g., 5% ammonium hydroxide).
-
Extract the aqueous solution multiple times with methylene chloride.
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent in vacuo.
-
Recrystallize the resulting free base from a suitable solvent system (e.g., diethyl ether and petroleum ether) to yield pure cocaine base.
-
Visualizations
Core Synthetic Relationships in Tropane Alkaloid Synthesis
References
- 1. CN106045988A - Preparation method for atropine sulfate - Google Patents [patents.google.com]
- 2. Enantiomeric differentiation of atropine/hyoscyamine by (13) C NMR spectroscopy and its application to Datura stramonium extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
Technical Support Center: The Stability of the Boc Protecting Group
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols related to the stability and use of the Boc protecting group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group favored for its stability under a broad range of conditions and its facile removal under acidic conditions.[1][2] It is generally stable to basic, reductive, and many oxidative conditions, making it orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[3][4]
Q2: Under what conditions is the Boc group typically cleaved?
The Boc group is most commonly cleaved under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are routinely used for its removal.[6] The cleavage proceeds through the formation of a stable tert-butyl cation.[7]
Q3: Can the Boc group be removed thermally?
Yes, the Boc group can be removed by heating, typically at temperatures of 150°C or higher.[8] This method offers a potentially greener alternative as it avoids the use of strong acids. However, the required high temperatures may not be suitable for all substrates and can sometimes lead to side reactions.[8]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Q: I am observing incomplete removal of the Boc group. What are the common causes and how can I resolve this?
A: Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough, or the concentration of the acid may be too low for a particular substrate.[9]
-
Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA) or switch to a stronger acid system. Ensure your acid is not old or has absorbed water, which can decrease its effectiveness.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough, or the temperature may be too low.
-
Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating can also be employed, but caution is advised to avoid side reactions.
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the cleavage.
-
Solution: Increase the reaction time, temperature, or acid concentration.
-
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be incomplete.
-
Solution: Choose a solvent system in which your substrate is fully soluble.
-
Issue 2: Unexpected Cleavage of the Boc Group
Q: My Boc group was cleaved under conditions where I expected it to be stable. What could have caused this?
A: Unexpected cleavage of the Boc group can occur under certain conditions that are not typically associated with its removal:
-
Lewis Acids: Some Lewis acids can facilitate the cleavage of the Boc group.[4]
-
High Temperatures: As mentioned, elevated temperatures can lead to thermal cleavage of the Boc group.[8]
-
Strongly Basic Conditions (in specific cases): While generally stable to bases, very strong bases or prolonged exposure to basic conditions at elevated temperatures might lead to cleavage, although this is rare.[9]
-
During Suzuki Coupling: While generally stable, there are reports of Boc group cleavage during Suzuki-Miyaura coupling reactions, potentially due to the basic conditions or interaction with the palladium catalyst.[10]
-
Troubleshooting: If you observe Boc cleavage during a Suzuki coupling, consider using a milder base such as K₃PO₄ or KF.[11] Optimizing the reaction temperature and time can also help minimize this side reaction.
-
Issue 3: Side Reactions During Boc Deprotection
Q: I am observing unexpected side products after Boc deprotection. What are the likely side reactions and how can I prevent them?
A: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is formed.
-
Alkylation of Nucleophiles: Electron-rich aromatic rings, thioethers (like in methionine), and other nucleophiles can be alkylated by the tert-butyl cation.
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[6]
-
Data Presentation: Stability of the Boc Group
The following tables summarize the stability of the Boc protecting group under various conditions.
Table 1: Stability of the Boc Group under Different Reaction Conditions
| Condition Category | Reagent/Condition | Stability | Notes |
| Acidic | Strong acids (TFA, HCl, H₂SO₄) | Labile | Standard condition for deprotection.[9] |
| Lewis acids (e.g., ZnBr₂, AlCl₃) | Labile | Can be used for deprotection.[6][12] | |
| Basic | Amine bases (e.g., Piperidine, TEA) | Stable | Orthogonal to Fmoc deprotection.[3] |
| Hydroxides (e.g., NaOH, KOH) | Generally Stable | Stable under typical hydrolysis conditions.[9] | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to Cbz deprotection.[3] |
| Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | Generally stable.[13] | |
| Oxidative | Permanganate (KMnO₄) | Potentially Labile | Stability can be substrate-dependent. |
| Chromates (e.g., PCC, CrO₃) | Generally Stable | Generally stable to many common oxidants.[13] | |
| Thermal | > 150 °C | Labile | Can be used for deprotection, but may require high temperatures and long reaction times.[8] |
Table 2: Stability of the Boc Group in Common Cross-Coupling Reactions
| Reaction | Catalyst/Base System | Stability | Notes |
| Suzuki-Miyaura | Pd catalyst, various bases (e.g., K₂CO₃, K₃PO₄) | Generally Stable | Can be labile under harsh basic conditions. Using milder bases like K₃PO₄ or KF is recommended if cleavage is observed.[10][11] |
| Heck | Pd catalyst, base | Generally Stable | |
| Sonogashira | Pd/Cu catalyst, base | Generally Stable | [14] |
| Stille | Pd catalyst | Generally Stable |
Table 3: Stability of the Boc Group with Organometallic Reagents
| Reagent | Condition | Stability | Notes |
| Grignard Reagents (RMgX) | Ethereal solvents | Generally Stable | The carbonyl group can coordinate to the magnesium, but the group is typically stable. |
| Organolithium Reagents (RLi) | Ethereal solvents | Generally Stable | The carbonyl group can be attacked, but the Boc group usually remains intact under typical conditions. |
| Organocuprates (R₂CuLi) | Ethereal solvents | Stable |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) and a base.[15]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Protocol 2: General Procedure for Boc Deprotection using TFA
This protocol outlines the standard procedure for removing a Boc group using trifluoroacetic acid.[3]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base for neutralization
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
If neutralized, extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the free amine.
Protocol 3: Standardized Protocol for Testing Boc Group Stability
This protocol provides a general method to quantitatively assess the stability of a Boc-protected compound under specific reaction conditions using HPLC analysis.[3]
Materials:
-
Boc-protected compound of interest
-
Reagents for the condition to be tested (e.g., a specific base, oxidant, etc.)
-
Quenching solution (e.g., acidic or basic solution to stop the reaction)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Boc-protected compound of a known concentration in a suitable solvent.
-
Reaction Setup: In a reaction vessel, combine the stock solution with the reagents for the condition you want to test at a controlled temperature.
-
Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a quenching solution.
-
HPLC Analysis: Analyze the quenched aliquots by RP-HPLC.
-
Data Analysis: Quantify the peak areas of the starting Boc-protected compound and any deprotected product at each time point to determine the percentage of cleavage over time.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Orthogonal protection strategies with the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
Removal of impurities from 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically related to the synthetic route employed. For syntheses involving the Robinson-Schöpf reaction to form the azabicyclo[3.2.1]octane core, the primary impurities are often polymeric substances and dimers.[1] These arise from the intermolecular condensation of reaction intermediates, which competes with the desired intramolecular cyclization. Other potential impurities can include unreacted starting materials, such as 8-hydroxy-3-azabicyclo[3.2.1]octane, and byproducts from the Boc-protection step, such as di-tert-butyl carbonate and related compounds. Isomeric impurities, though less common, may also be present depending on the stereoselectivity of the synthetic route.
Q2: How can I minimize the formation of polymeric byproducts during the synthesis?
A2: The formation of polymeric byproducts in Robinson-Schöpf type syntheses is a common issue that can be mitigated by carefully controlling the reaction conditions. Key strategies include:
-
pH Control: Maintaining a narrow pH range, typically between 4 and 5, is crucial. This ensures that the amine is sufficiently nucleophilic while the aldehyde intermediates are activated for the intramolecular Mannich reaction.[1]
-
High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular cyclization over intermolecular polymerization. This is in accordance with the Ruggli-Ziegler dilution principle.[1]
-
Slow Addition of Reagents: A slow, controlled addition of the starting materials helps to maintain a low concentration of reactive intermediates, thereby suppressing the formation of polymers and dimers.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective and widely reported methods for the purification of this compound and its derivatives are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from both polar and non-polar impurities. Silica gel is the most common stationary phase.
-
Recrystallization: For material that is already reasonably pure, recrystallization can be an excellent method to obtain a highly purified product. The choice of solvent is critical and may require some experimentation to find the optimal system.
Troubleshooting Guides
Problem 1: Low Yield and Presence of a Viscous, Polymeric Residue After Synthesis
Possible Cause: This is a classic sign of intermolecular side reactions competing with the desired intramolecular cyclization during the formation of the bicyclic core.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify and Adjust pH | Ensure the reaction pH was strictly maintained between 4 and 5. Use a calibrated pH meter. If the pH was outside this range, repeat the reaction with careful pH monitoring and adjustment. |
| 2 | Implement High Dilution | If the reaction was run at a high concentration, repeat it under high-dilution conditions (e.g., <0.1 M). This will favor the formation of the desired intramolecular product.[1] |
| 3 | Control Reagent Addition | If reagents were mixed together at once, repeat the synthesis using a syringe pump or a dropping funnel for the slow and controlled addition of one of the key starting materials.[1] |
Problem 2: Difficulty in Removing Impurities by Column Chromatography
Possible Cause: Co-elution of impurities with the desired product due to similar polarities. This can be caused by using an inappropriate solvent system.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | TLC Analysis | Perform thin-layer chromatography (TLC) with various solvent systems to identify a system that provides good separation between your product and the impurities. |
| 2 | Solvent System Optimization | Based on TLC results, select an optimized eluent for column chromatography. Commonly used systems for related compounds include dichloromethane/methanol and cyclohexane/ethyl acetate mixtures.[2][3] |
| 3 | Gradient Elution | If isocratic elution is not effective, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. |
| 4 | Alternative Stationary Phase | If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general protocol that should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Example Solvent Systems from Related Compounds:
| Stationary Phase | Eluent System | Reference |
| Silica Gel | Dichloromethane/Methanol (95:5) | [2][3] |
| Silica Gel | Cyclohexane/Ethyl Acetate (4:6) | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Characterization of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: A Comparative Guide to its Spectroscopic Profile
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of key building blocks is paramount. This guide provides a comparative analysis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a versatile bicyclic amine, focusing on its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Data for its deprotected analogue, 3-azabicyclo[3.2.1]octan-8-ol, is included for comparison, offering insights into the influence of the Boc protecting group on the molecule's spectral properties.
The 3-azabicyclo[3.2.1]octane scaffold is a prevalent structural motif in a wide range of biologically active molecules and natural products. The introduction of a hydroxyl group and the presence of a tert-butyloxycarbonyl (Boc) protecting group in this compound make it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex pharmaceutical agents. Accurate characterization of this intermediate is crucial for ensuring the identity and purity of subsequent compounds in a synthetic sequence.
Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the key NMR and mass spectrometry data for this compound and its deprotected counterpart, 3-azabicyclo[3.2.1]octan-8-ol. It is important to note that experimental values can vary slightly depending on the solvent and instrument used. For comparative purposes, data for the constitutional isomer, 8-azabicyclo[3.2.1]octan-3-ol, is also presented to highlight the distinct spectral features arising from the different placement of the nitrogen atom and hydroxyl group within the bicyclic framework.
Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)
| Proton | This compound (Predicted) | 3-azabicyclo[3.2.1]octan-8-ol (Predicted) | 8-azabicyclo[3.2.1]octan-3-ol (Experimental) |
| H1, H5 (Bridgehead) | ~3.3 - 3.5 | ~2.8 - 3.0 | ~3.2 |
| H2, H4 (adjacent to N) | ~3.0 - 3.4 (broad) | ~2.6 - 2.9 | ~1.5 - 2.2 |
| H6, H7 (Ethylene bridge) | ~1.6 - 2.0 | ~1.5 - 1.9 | ~1.5 - 2.2 |
| H8 (CH-OH) | ~3.8 - 4.0 | ~3.7 - 3.9 | - |
| OH | Variable | Variable | Variable |
| Boc (C(CH₃)₃) | ~1.45 (singlet, 9H) | - | - |
| NH | - | Variable (broad) | Variable (broad) |
Note: Predicted data is based on computational models and may differ from experimental values. Experimental data for 8-azabicyclo[3.2.1]octan-3-ol is sourced from public databases and may not have specific peak assignments.
Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Carbon | This compound (Predicted) | 3-azabicyclo[3.2.1]octan-8-ol (Predicted) | 8-azabicyclo[3.2.1]octan-3-ol (Experimental) |
| C1, C5 (Bridgehead) | ~55 - 58 | ~53 - 56 | ~55 |
| C2, C4 (adjacent to N) | ~45 - 48 | ~43 - 46 | ~30 |
| C6, C7 (Ethylene bridge) | ~28 - 32 | ~27 - 31 | ~30 |
| C8 (CH-OH) | ~70 - 73 | ~68 - 71 | - |
| Boc (C=O) | ~154 | - | - |
| Boc (C(CH₃)₃) | ~80 | - | - |
| Boc (C(CH₃)₃) | ~28.5 | - | - |
Note: Predicted data is based on computational models and may differ from experimental values. Experimental data for 8-azabicyclo[3.2.1]octan-3-ol is sourced from public databases and may not have specific peak assignments.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₂₁NO₃ | 227.30 | 228.16 | 172 (M+H - C₄H₈), 154 (M+H - C₄H₈ - H₂O), 128 (M+H - Boc) |
| 3-azabicyclo[3.2.1]octan-8-ol | C₇H₁₃NO | 127.18 | 128.11 | 110 (M+H - H₂O) |
| 8-azabicyclo[3.2.1]octan-3-ol | C₇H₁₃NO | 127.18 | 128.11 | 110 (M+H - H₂O), 96, 82[1] |
Experimental Protocols
Standardized protocols for NMR and mass spectrometry are essential for obtaining reproducible and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common method for the NMR analysis of bicyclic amines involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), at a concentration of approximately 5-10 mg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for the analysis of small molecules like the compounds discussed here.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation and the formation of [M+H]⁺ ions.
-
Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, gas-phase ions are formed and enter the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range. For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provides further structural information.
Workflow and Data Interpretation
The characterization of this compound and its analogues follows a logical workflow, from sample preparation to data analysis and structural confirmation.
References
Comparative NMR Analysis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane and its Isomeric Analogue
This guide summarizes the expected and observed ¹H and ¹³C NMR spectral data for these compounds, providing a framework for scientists to distinguish between these isomers and to understand the influence of the Boc-protecting group's position on the chemical environment of the bicyclic scaffold.
Comparative Analysis of ¹H and ¹³C NMR Data
The positioning of the bulky tert-butoxycarbonyl (Boc) group at either the N-3 or N-8 position of the 8-azabicyclo[3.2.1]octane core significantly influences the chemical shifts of the neighboring protons and carbons. A comparison of the known data for the N-8 protected isomer and the parent compound allows for an educated prediction of the spectral characteristics of the N-3 protected target compound.
Table 1: ¹H NMR Chemical Shift Data (ppm) of 8-Azabicyclo[3.2.1]octane Derivatives in CDCl₃
| Proton | 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) | tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropine) (Predicted) | 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (Expected) |
| H1, H5 | ~3.6 | ~4.02 (m) | Expected to be significantly shifted |
| H2, H4 | ~2.1-2.3 | ~1.89 - 1.71 (m) | Expected to be deshielded due to proximity to N-Boc |
| H3 | ~4.0 | ~3.89 (d) | ~4.0-4.2 |
| H6, H7 | ~1.5-2.0 | ~1.89 - 1.71 (m) | ~1.6-2.1 |
| Boc (t-butyl) | - | ~1.48 (s, 9H) | ~1.4-1.5 (s, 9H) |
| OH | Variable | Variable | Variable |
| NH | Variable | - | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of 8-Azabicyclo[3.2.1]octane Derivatives
| Carbon | 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)[1] | This compound (Expected) |
| C1, C5 | ~63 | ~60-65 | Expected to be significantly shifted |
| C2, C4 | ~35 | ~40-45 | Expected to be deshielded |
| C3 | ~65 | ~210 (C=O) | ~65-70 |
| C6, C7 | ~28 | ~25-30 | ~28-32 |
| C8 (Boc C=O) | - | ~155 | ~155 |
| C (Boc quat.) | - | ~80 | ~80 |
| CH₃ (Boc) | - | ~28.5 | ~28.5 |
Discussion of Spectral Differences
The key differentiator in the NMR spectra of the N-3 and N-8 Boc-protected isomers will be the chemical shifts of the protons and carbons in the five-membered and six-membered rings of the bicyclic system.
-
In this compound , the electron-withdrawing Boc group is expected to significantly deshield the adjacent protons on C2 and C4. Similarly, the carbons C2 and C4 will experience a downfield shift. The bridgehead protons (H1 and H5) and carbons (C1 and C5) will also be affected, though likely to a lesser extent.
-
In tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , the Boc group influences the bridgehead protons and carbons (H1, H5, C1, C5) most directly, causing them to be deshielded compared to the unprotected nortropine. The protons and carbons of the six-membered ring (C2, C3, C4) are less affected by the N-8 substituent.
The ¹H NMR spectrum of the N-Boc protected compounds will characteristically show a prominent singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The presence of the hydroxyl group at C8 in the target compound will influence the chemical shift of the adjacent bridgehead protons and the C8 carbon itself.
Experimental Protocols
A general experimental protocol for acquiring ¹H and ¹³C NMR spectra for these compounds is as follows:
Sample Preparation:
-
Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Figure 1. Workflow for NMR-based structural elucidation.
This guide provides a foundational understanding for the NMR analysis of this compound by leveraging data from its close structural analogues. Researchers can use this information to aid in the synthesis, purification, and final structural confirmation of this and related compounds.
References
Unraveling the Fragmentation Pattern: A Comparative Guide to the Mass Spectrometry of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a bicyclic amino alcohol derivative commonly encountered in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide offers a comparative analysis based on established fragmentation patterns of analogous structures, including N-Boc protected amines, cyclic alcohols, and bicyclic alkaloids.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the lability of the tert-butyloxycarbonyl (Boc) protecting group, the hydroxyl functional group, and the inherent strain of the bicyclic ring system. The primary fragmentation events are expected to involve the loss of the Boc group and its characteristic fragments, followed by cleavages of the azabicyclo[3.2.1]octane core.
A key fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate, which can then decarboxylate. Another common fragmentation is the formation of the stable tert-butyl cation at m/z 57.
The alcohol moiety is expected to undergo typical fragmentations such as dehydration (loss of H₂O, 18 Da) and α-cleavage.[1][2][3] For cyclic alcohols, the loss of a hydrogen atom (M-1) and water (M-18) are common fragmentation patterns.[4][5]
The bicyclic 3-azabicyclo[3.2.1]octane core itself can undergo complex ring cleavages. For the isomeric 8-azabicyclo[3.2.1]octane system, fragmentation is known to involve the scission of C-C bonds adjacent to the bridgehead carbon atoms.[6]
Comparison with Alternative Structures
To contextualize the predicted fragmentation, a comparison with related compounds is essential.
-
N-Boc-piperidine: This simpler cyclic amine shares the N-Boc functionality. Its mass spectrum is dominated by fragments arising from the Boc group, such as the tert-butyl cation (m/z 57) and loss of isobutylene.
-
Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol): As a constitutional isomer of the core scaffold (after considering the N-substituent), its fragmentation provides insight into the behavior of the bicyclic ring system.[7]
-
Cyclohexanol: This simple cyclic alcohol serves as a model for the fragmentation of the hydroxylated ring, exhibiting characteristic losses of water and hydrogen.
Experimental Protocols
Sample Preparation: The compound would be dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Data Presentation
The following table summarizes the predicted key fragment ions for this compound and compares them with the known fragmentation of related compounds. The molecular weight of the title compound is 241.33 g/mol .
| Predicted Fragment (m/z) | Proposed Structure/Loss | Analogous Fragments in Related Compounds |
| 226 | [M - CH₃]⁺ | Common loss from saturated rings. |
| 223 | [M - H₂O]⁺˙ | Loss of water, characteristic of alcohols.[1][2][3][4][5] |
| 185 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the Boc group.[8] |
| 168 | [M - Boc]⁺ | Loss of the entire Boc group. |
| 142 | [M - C₅H₉O₂]⁺ | Loss of the Boc group and subsequent rearrangement. |
| 124 | [C₇H₁₀NO]⁺ | Fragment from the bicyclic core after Boc cleavage. |
| 96 | [C₆H₁₀N]⁺ | Fragment from the bicyclic core. |
| 82 | [C₅H₈N]⁺ | Further fragmentation of the bicyclic core. |
| 57 | [C₄H₉]⁺ | tert-butyl cation from the Boc group.[4] |
Visualizing the Process
To better illustrate the experimental and logical workflow, the following diagrams are provided.
Figure 1: General workflow for mass spectrometry analysis.
Figure 2: Proposed fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Synthetic Pathways of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic pathways to 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, a valuable building block in medicinal chemistry. The comparison focuses on key performance metrics such as yield, diastereoselectivity, and reaction conditions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for the primary synthetic routes are also provided to facilitate replication and adaptation in the laboratory.
At a Glance: Comparison of Synthetic Pathways
Two principal and strategically distinct pathways for the synthesis of this compound have been identified and evaluated. The first pathway commences with the ketone precursor, 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (N-Boc-nortropinone), followed by a diastereoselective reduction. The second route involves the direct Boc protection of the commercially available alcohol, 8-hydroxy-3-azabicyclo[3.2.1]octane (nortropine).
| Pathway | Starting Material | Key Transformation(s) | Reported Yield | Diastereoselectivity (endo:exo) | Key Advantages | Key Disadvantages |
| Pathway 1 | 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane | Diastereoselective reduction | ~85% | Highly selective for the endo isomer | High diastereoselectivity, well-established transformations. | Requires an additional synthetic step if starting from nortropinone. |
| Pathway 2 | 8-Hydroxy-3-azabicyclo[3.2.1]octane (Nortropine) | N-Boc protection | 89-93% | Not applicable (starting from the desired alcohol) | Commercially available starting material, high-yielding protection step. | Stereochemistry is pre-determined by the starting material. |
Visualizing the Synthetic Approaches
The logical flow of the two primary synthetic strategies is depicted below. Pathway 1 involves a two-step process from nortropinone, while Pathway 2 is a single-step conversion from nortropine.
Detailed Experimental Protocols
Pathway 1: Diastereoselective Reduction of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
This pathway involves two key steps: the protection of the nitrogen atom of nortropinone with a tert-butoxycarbonyl (Boc) group, followed by the stereoselective reduction of the ketone to the desired alcohol.
Step 1: Synthesis of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (N-Boc-nortropinone)
-
Reaction Principle: The secondary amine of nortropinone undergoes nucleophilic attack on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the N-Boc protected product.
-
Experimental Protocol:
-
Dissolve nortropinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. If DCM is used as the solvent, wash the organic layer with water and brine. If a dioxane/water mixture is used, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure N-Boc-nortropinone. A reported yield for a similar Boc-protection is in the range of 89%.[1]
-
Step 2: Diastereoselective Reduction to endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
-
Reaction Principle: The ketone functionality of N-Boc-nortropinone is reduced to a secondary alcohol. The use of a hydride reducing agent like sodium borohydride typically results in the preferential formation of the thermodynamically more stable endo alcohol due to steric hindrance directing the hydride attack from the less hindered exo face.
-
Experimental Protocol:
-
Dissolve 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The crude product can be purified by column chromatography to afford the desired endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. A similar reduction on a related bicyclic ketone with NaBH₄ resulted in the stereoselective formation of the endo alcohol in 85% yield.[2]
-
Pathway 2: Boc Protection of 8-Hydroxy-3-azabicyclo[3.2.1]octane (Nortropine)
This pathway offers a more direct route to the target molecule, starting from the commercially available nortropine, which already possesses the desired hydroxyl group.
-
Reaction Principle: This method involves the direct N-protection of the secondary amine of nortropine using di-tert-butyl dicarbonate.
-
Experimental Protocol:
-
Dissolve nortropine (1.0 eq) in an appropriate solvent. A mixture of dioxane and water or an organic solvent like dichloromethane can be used.
-
Add a base, such as sodium bicarbonate (3.0 eq) or triethylamine (1.5 eq), to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the stirred mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
Perform a standard aqueous work-up. If a dioxane/water system is used, extract the product with ethyl acetate. If DCM is the solvent, wash the organic phase with water and brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield this compound. Similar Boc-protection reactions of amino alcohols have been reported to proceed in high yields, often between 89% and 93%.[1]
-
Concluding Remarks
The choice between the two primary synthetic pathways to this compound will largely depend on the availability and cost of the starting materials. Pathway 2, starting from nortropine, is more direct and likely more atom-economical. However, if nortropinone is more readily available or cost-effective, Pathway 1 provides a reliable, albeit longer, alternative with the reduction step offering high diastereoselectivity for the desired endo isomer. For the synthesis of the exo isomer, a different choice of reducing agent in Pathway 1 might be necessary, potentially one that favors kinetic control. Researchers should consider these factors when planning the synthesis of this important building block for their drug discovery and development programs.
References
A Researcher's Guide to Protected Tropanols: 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane in Focus
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for key synthetic intermediates is a critical decision that dictates the efficiency and success of a synthetic route. The tropane scaffold, a conformationally restrained 8-azabicyclo[3.2.1]octane core, is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system. [1] This guide provides a comprehensive comparison of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane with other common protected tropanols, offering objective, data-driven insights into their respective advantages and disadvantages in a research and development setting.
The protection of the secondary amine on the tropane ring is essential for selective functionalization, especially at the hydroxyl group. The choice of protecting group—most commonly the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or Benzyl (Bn) group—profoundly impacts the stability of the intermediate to various reaction conditions and the strategy for its eventual removal. This guide will delve into a comparative analysis of these protecting groups on the tropanol scaffold, supported by experimental data derived from the closely related nortropinone and nortropine systems.[2][3]
Comparative Analysis of N-Protected Tropanols
The selection of a nitrogen protecting group for the tropanol scaffold is a trade-off between ease of introduction, stability across a range of chemical environments, and the conditions required for its removal. The orthogonality of these protecting groups—the ability to selectively remove one in the presence of others—is a cornerstone of modern multi-step synthesis.[2]
Data Presentation: Synthesis and Deprotection
The following tables summarize typical reaction conditions, yields, and key characteristics for the synthesis and deprotection of N-Boc, N-Cbz, and N-Benzyl protected tropane cores. Note: The quantitative data presented is primarily based on studies using nortropinone and nortropine, which serve as excellent proxies for the 8-hydroxy-3-azabicyclo[3.2.1]octane system.
Table 1: Comparison of Protection Reactions for the Tropane Nitrogen [3]
| Protecting Group | Common Reagent | Typical Base | Typical Solvent(s) | Typical Conditions | Reported Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃, Et₃N, or NaOH | THF/H₂O, CH₂Cl₂ | 0 °C to Room Temp | >95% |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃, Na₂CO₃ | CH₂Cl₂/H₂O, Dioxane | 0 °C to Room Temp | ~85-90%[4][5] |
| Benzyl (Bn) | Benzyl Bromide (BnBr) | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp to 80 °C | ~80-90% |
Table 2: Comparison of Deprotection Methods and Stability [2][3]
| Protecting Group | Deprotection Method | Typical Reagents | Stability Profile | Key Advantages | Potential Limitations |
| Boc | Acidolysis | TFA in CH₂Cl₂, HCl in Dioxane | Stable to hydrogenolysis and basic conditions. | Orthogonal to Cbz/Bn. Volatile byproducts. | Labile to strong acids, which may not be suitable for acid-sensitive substrates. |
| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Stable to acidic and basic conditions. | Mild deprotection. Orthogonal to Boc. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). Catalyst can be pyrophoric.[6] |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | Stable to strong acids and bases. | Very stable protecting group. | Can require harsher hydrogenolysis conditions (higher pressure/catalyst loading) compared to Cbz.[2] |
Strategic Selection of a Protected Tropanol
-
N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is the ideal choice when subsequent synthetic steps involve reductive conditions (e.g., catalytic hydrogenation) or the use of basic reagents. Its straightforward removal with acid makes it highly versatile, provided the rest of the molecule is acid-stable.[2] This orthogonality is a significant advantage in complex syntheses.[6]
-
N-Cbz-8-hydroxy-3-azabicyclo[3.2.1]octane is preferred for syntheses involving acid-sensitive functional groups. The mildness of catalytic hydrogenolysis for its removal is a key benefit.[2] However, its use is precluded in the presence of other functionalities that are susceptible to reduction.
-
N-Benzyl-8-hydroxy-3-azabicyclo[3.2.1]octane , while also removed by hydrogenolysis, offers greater stability across a broader range of conditions compared to Cbz. This robustness can be advantageous, but its removal may necessitate more forcing conditions, which could be detrimental to sensitive substrates.[2]
Experimental Protocols
The following are detailed, generalized methodologies for the protection and deprotection of the tropane scaffold's secondary amine, based on established protocols for nortropine and its derivatives.[3][4][5]
Protocol 1: N-Boc Protection of 8-hydroxy-3-azabicyclo[3.2.1]octane
-
Dissolution: Dissolve 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection of 8-hydroxy-3-azabicyclo[3.2.1]octane[5]
-
Dissolution: Dissolve 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate solution.
-
Reaction: Cool the vigorously stirred mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Separate the organic layer. Wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Deprotection of N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (Acidolysis)[6]
-
Dissolution: Dissolve the N-Boc protected tropanol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reaction: Add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.
-
Stirring: Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Isolation: Dissolve the residue in a minimal amount of solvent and precipitate the hydrochloride or trifluoroacetate salt by adding diethyl ether, or neutralize with a base (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent.
Protocol 4: Deprotection of N-Cbz/N-Benzyl-8-hydroxy-3-azabicyclo[3.2.1]octane (Hydrogenolysis)[2]
-
Setup: Dissolve the N-Cbz or N-Benzyl protected tropanol (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically using a balloon or at 1 atm pressure).
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected tropanol.
Mandatory Visualizations
Logical Workflow for Protecting Group Selection
The choice of protecting group is a critical decision in any multi-step synthesis. The following workflow provides a logical framework for selecting the most appropriate protecting group for a tropanol scaffold based on the planned synthetic route.
Caption: Decision workflow for selecting an amine protecting group for tropanols.
Signaling Pathway: Tropanol Scaffolds as Muscarinic Receptor Antagonists
Tropane alkaloids and their synthetic derivatives often exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. The M1 and M3 subtypes, for example, couple to Gq/11 proteins, initiating a signaling cascade that leads to cellular excitation.
Caption: Tropanol-based antagonists block muscarinic receptor signaling.
References
A Comparative Guide to the Efficacy of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane as a Synthetic Intermediate
In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic efficacy and novelty. The 3-azabicyclo[3.2.1]octane core, a rigid bicyclic structure, has emerged as a valuable synthetic intermediate. This guide provides an objective comparison of the efficacy of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (a protected form of the core scaffold, herein referred to as Bicyclic Intermediate 1 ), with a more conventional piperidine-based alternative, particularly in the synthesis of potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors.
Executive Summary
Bicyclic Intermediate 1 offers a distinct advantage over simple monocyclic scaffolds like piperidine in the synthesis of specific bioactive compounds. Experimental data demonstrates that incorporating the rigid 3-azabicyclo[3.2.1]octane core can lead to a significant enhancement in biological activity. In the case of NAAA inhibitors, a direct comparison reveals an approximately five-fold increase in potency when switching from a piperidine-based scaffold to the azabicyclic core[1]. This guide will present the supporting data, detailed experimental protocols for the synthesis of a potent NAAA inhibitor using Bicyclic Intermediate 1 , and a comparative synthesis using a piperidine alternative.
Data Presentation: Performance Comparison
The primary advantage of utilizing Bicyclic Intermediate 1 is the enhanced biological potency of the final product. This is attributed to the rigid conformational constraint imposed by the bicyclic system, which can lead to a more favorable binding orientation with the target protein.
| Scaffold | Final Compound Structure | Target | Potency (IC₅₀) | Fold Improvement |
| Piperidine | Piperidine-Pyrazole Sulfonamide | h-NAAA | ~1.15 µM (estimated) | 1x |
| 3-Azabicyclo[3.2.1]octane | Azabicyclo-Pyrazole Sulfonamide (20) | h-NAAA | 0.23 µM [1] | ~5x [1] |
Table 1: Comparison of biological activity between NAAA inhibitors synthesized using a piperidine scaffold versus the 3-azabicyclo[3.2.1]octane scaffold.
Experimental Protocols
Detailed methodologies for the synthesis of a pyrazole-azabicyclo[3.2.1]octane sulfonamide NAAA inhibitor and a comparative piperidine-based analogue are provided below.
Protocol 1: Synthesis of Pyrazole-Azabicyclo[3.2.1]octane Sulfonamide using Bicyclic Intermediate 1
This protocol outlines the key steps in synthesizing a potent NAAA inhibitor, leveraging the structural benefits of the 3-azabicyclo[3.2.1]octane core.
Step 1: Williamson Ether Synthesis
-
Reaction: To a solution of tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (Bicyclic Intermediate 1 ) (0.88 mmol) in dry tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK) and reflux overnight with 2-chloropyrazine (0.88 mmol)[1].
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Expected Yield: 36%[1].
Step 2: Boc-Deprotection
-
Reaction: The product from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirred at room temperature for 2 hours[1].
-
Work-up: The solvent is removed under reduced pressure to yield the deprotected intermediate.
Step 3: Sulfonamide Formation
-
Reaction: The deprotected intermediate is dissolved in dry THF or DCM, and triethylamine (TEA) is added, followed by 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride at room temperature overnight[1].
-
Work-up: The reaction mixture is quenched, extracted, dried, and concentrated. The final product is purified by preparative HPLC.
Protocol 2: Synthesis of Piperidine-Pyrazole Sulfonamide (Alternative Route)
This protocol describes the synthesis of a similar NAAA inhibitor using a more conventional N-substituted piperidine scaffold.
Step 1: Synthesis of N-Substituted Piperidine Intermediate
-
Reaction: N-Boc-4-hydroxypiperidine is reacted with 2-chloropyrazine under Williamson ether synthesis conditions, similar to Protocol 1, Step 1.
-
Work-up: Standard aqueous work-up and purification by column chromatography.
Step 2: Boc-Deprotection
-
Reaction: The N-Boc protected piperidine ether is treated with TFA in DCM as described in Protocol 1, Step 2.
-
Work-up: Removal of solvent under reduced pressure.
Step 3: Sulfonamide Formation
-
Reaction: The resulting secondary amine is reacted with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base like TEA or diisopropylethylamine (DIPEA) in a suitable solvent like DCM[2]. The reaction is typically stirred for 16 hours at room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final piperidine-based sulfonamide.
-
Expected Yield: 60-70% for the sulfonamide formation step[2].
Visualizations
Signaling Pathway of NAAA Inhibition
The following diagram illustrates the mechanism of action for NAAA inhibitors. By blocking NAAA, the degradation of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA), is prevented. The resulting accumulation of PEA leads to the activation of the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in the inflammatory response.
Caption: Mechanism of NAAA inhibition leading to anti-inflammatory effects.
Comparative Synthetic Workflow
The following diagram illustrates the synthetic workflows for producing NAAA inhibitors using both the 3-azabicyclo[3.2.1]octane and piperidine scaffolds, highlighting the key transformations and intermediates.
References
A Comparative Guide to Protecting Groups for 8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxy-3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of pharmacologically active compounds. Its bifunctional nature, containing both a secondary amine and a hydroxyl group, necessitates the use of protecting groups to achieve selective chemical transformations. The choice of an appropriate protecting group strategy is critical, influencing reaction yields, scalability, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of common protecting groups for the nitrogen and oxygen functionalities of 8-hydroxy-3-azabicyclo[3.2.1]octane, supported by experimental data and detailed protocols.
Protecting Groups for the Secondary Amine
The secondary amine in the 3-azabicyclo[3.2.1]octane ring is a nucleophilic center that often requires protection to prevent unwanted side reactions during the modification of the hydroxyl group or other parts of the molecule. The most commonly employed protecting groups for this purpose are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. The selection of a particular group depends on its stability towards various reaction conditions and the orthogonality of its removal, allowing for selective deprotection in the presence of other functional groups.
The following table summarizes the key features of the Boc, Cbz, and Bn protecting groups for the nitrogen atom of 8-hydroxy-3-azabicyclo[3.2.1]octane.
| Protecting Group | Introduction Reagent & Conditions | Deprotection Conditions | Stability | Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, a base (e.g., NaHCO₃, Et₃N), in a solvent like CH₂Cl₂ or THF at room temperature. | Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane). | Labile to strong acids. Stable to hydrogenolysis and mild base. | Advantages: Easily introduced and removed under mild acidic conditions. Orthogonal to Cbz and Bn groups. Disadvantages: Acid lability may not be compatible with acid-sensitive functional groups elsewhere in the molecule. |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), a base (e.g., NaHCO₃, Na₂CO₃), in a solvent like CH₂Cl₂/H₂O or THF at 0 °C to room temperature. | Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like MeOH or EtOH.[1] | Stable to acidic and mildly basic conditions. Cleaved by reduction. | Advantages: Stable to a wide range of non-reductive conditions. Orthogonal to Boc group. Disadvantages: Requires catalytic hydrogenation for removal, which can affect other reducible functional groups like alkenes or alkynes. |
| Bn (Benzyl) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., K₂CO₃, Et₃N) in a solvent like CH₃CN or DMF. Reductive amination with benzaldehyde and a reducing agent (e.g., NaBH(OAc)₃). | Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like MeOH or EtOH.[1] | Stable to acidic and basic conditions, as well as many oxidizing and reducing agents. | Advantages: Very stable protecting group. Can be introduced via reductive amination. Disadvantages: Removal by hydrogenolysis may not be compatible with other reducible functional groups. |
Protecting Groups for the Hydroxyl Group
Protection of the 8-hydroxyl group is often necessary to perform reactions at the nitrogen atom or other positions of the bicyclic scaffold. The choice of the hydroxyl protecting group should be orthogonal to the chosen amine protecting group, allowing for selective removal of either group without affecting the other.
The following table outlines common protecting groups for the hydroxyl functionality and their compatibility with N-Boc, N-Cbz, and N-Bn protection.
| Protecting Group | Introduction Reagent & Conditions | Deprotection Conditions | Orthogonality & Compatibility | Advantages & Disadvantages |
| TBDMS (tert-Butyldimethylsilyl) | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, in DMF at room temperature. | Fluoride ion source (e.g., TBAF in THF) or acidic conditions (e.g., AcOH in THF/H₂O). | Orthogonal to N-Cbz and N-Bn . Compatible with N-Boc protection, but acidic deprotection of Boc may also cleave the silyl ether. | Advantages: Easily introduced and removed under mild, specific conditions. Stable to a wide range of reaction conditions. Disadvantages: Can be labile to strong acids. |
| Ac (Acetyl) | Acetic anhydride, a base (e.g., pyridine, Et₃N), in CH₂Cl₂ at room temperature. | Basic hydrolysis (e.g., K₂CO₃ in MeOH) or acidic hydrolysis. | Orthogonal to N-Bn . Can be selectively removed in the presence of N-Cbz and N-Boc under basic conditions. | Advantages: Readily introduced and removed. Disadvantages: Ester functionality can be sensitive to nucleophiles and strong acids/bases. |
| Bn (Benzyl) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base (e.g., NaH) in a solvent like THF or DMF. | Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like MeOH or EtOH.[1] | Not orthogonal to N-Cbz or N-Bn , as all are removed by hydrogenolysis. Orthogonal to N-Boc. | Advantages: Very stable protecting group. Disadvantages: Simultaneous removal with N-Cbz or N-Bn. Requires strong base for introduction. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of 8-hydroxy-3-azabicyclo[3.2.1]octane. Researchers should optimize these conditions for their specific substrates and scales.
N-Protection of 8-hydroxy-3-azabicyclo[3.2.1]octane
Protocol 1: N-Boc Protection To a solution of 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane.
Protocol 2: N-Cbz Protection To a solution of 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of tetrahydrofuran (THF) and water is added benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: N-Bn Protection A mixture of 8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq), benzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature for 24 hours. The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Orthogonal Protection Strategy: A Workflow Example
The ability to selectively protect and deprotect the amine and hydroxyl groups is crucial for complex syntheses. The following diagram illustrates an orthogonal protection strategy employing Boc for the amine and TBDMS for the hydroxyl group.
N-Deprotection Protocols
References
A Comparative Purity Analysis of Commercially Available 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals utilizing 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane in their synthetic workflows, the purity of this crucial building block is paramount to ensure reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for purity assessment.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. A summary of the stated purity from several vendors is presented below. It is important to note that while suppliers provide a minimum purity specification, batch-to-batch variability can occur. Therefore, independent verification of purity is always recommended.
| Supplier | Stated Purity | Analytical Method(s) Cited |
| AK Scientific | ≥ 95% | Not specified on product page, CoA available on request.[1] |
| Sigma-Aldrich | 97% | Not specified on product page, CoA available in documents section.[2] |
| ChemScene | ≥ 98% (for a related compound) | Not specified on product page.[3] |
| CP Lab Safety | min 97% (for a related compound) | Not specified on product page.[4] |
Experimental Protocols for Purity Determination
To independently verify the purity of commercially available this compound, two primary analytical techniques are recommended: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC-UV is a widely used technique for assessing the purity of organic compounds by separating the main component from its impurities.[5]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.[5]
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful and accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard of known purity and weight (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods and for assessing the quality of the starting material. The most common impurities in commercially available this compound are likely to arise from the synthesis process. The typical synthesis involves the protection of the secondary amine of 8-hydroxy-3-azabicyclo[3.2.1]octane with di-tert-butyl dicarbonate (Boc₂O).[8]
Potential Process-Related Impurities:
-
Unreacted Starting Material: 8-hydroxy-3-azabicyclo[3.2.1]octane.
-
Byproducts of the Boc-protection reaction: tert-Butanol and carbon dioxide.[9] While CO₂ is volatile, residual tert-butanol may be present.
-
Over-alkylation products: Although less common with the bulky Boc group, side reactions can occur.[10]
Potential Degradation Products:
-
Deprotected compound: Under acidic conditions, the Boc group can be cleaved, leading to the formation of the free amine.[10][11]
Alternatives to this compound
For certain applications, researchers may consider alternatives, either by using a different protecting group for the same core structure or by employing a different bicyclic scaffold.
| Alternative Category | Specific Example | Key Differences and Considerations |
| Alternative Protecting Groups | Cbz-8-hydroxy-3-azabicyclo[3.2.1]octane[12] | The Cbz (Carboxybenzyl) group is also widely used for amine protection. It is stable to acidic conditions used for Boc deprotection but is readily removed by catalytic hydrogenation. This allows for orthogonal protection strategies. |
| Fmoc-8-hydroxy-3-azabicyclo[3.2.1]octane | The Fmoc (Fluorenylmethyloxycarbonyl) group is base-labile, making it another excellent choice for orthogonal protection schemes in complex syntheses. | |
| Alternative Bicyclic Scaffolds | 8-Oxa-3-azabicyclo[3.2.1]octane[13] | This scaffold replaces the C8 methylene bridge with an oxygen atom. This change in the core structure can significantly impact the molecule's conformation, polarity, and biological activity. |
| 3-Oxa-8-azabicyclo[3.2.1]octane[14] | In this isomer, the oxygen is at the 3-position. This structural alteration will lead to different chemical reactivity and biological properties compared to the parent compound. |
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis of commercially available this compound.
Caption: Workflow for the procurement and purity verification of this compound.
Signaling Pathway for Boc Protection
The following diagram illustrates the general mechanism for the Boc protection of an amine, which is the key synthetic step for preparing the target compound.
Caption: Simplified mechanism of Boc protection of a secondary amine.
References
- 1. 1330766-08-9 this compound AKSci 0056DP [aksci.com]
- 2. endo-8-Boc-3-hydroxy-8-azabicyclo[3.2.1]octane | 143557-91-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 92652-76-1|Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate|BLD Pharm [bldpharm.com]
- 13. 8-Oxa-3-azabicyclo[3.2.1]octane | 280-13-7 [sigmaaldrich.com]
- 14. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst Performance in 3-Azabicyclo[3.2.1]octane Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The 3-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an objective comparison of different catalytic systems for the synthesis of this important bicyclic amine, with a focus on yield and supported by experimental data.
The intramolecular hydroamination of a suitably substituted cyclohexenylamine derivative stands out as a direct and atom-economical approach to the 3-azabicyclo[3.2.1]octane framework. The choice of catalyst is paramount to the success of this transformation, influencing both the yield and selectivity of the reaction. This guide summarizes the performance of various catalysts in this key synthetic step.
Yield Comparison of Catalysts
The following table outlines the reported yields for the synthesis of a 3-azabicyclo[3.2.1]octane derivative via intramolecular hydroamination, highlighting the performance of different catalytic systems.
| Catalyst Precursor | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Rh(COD)Cl]₂ | Xantphos | NaBArF | 1,2-DCE | 100 | 24 | 95 |
| [Rh(COD)Cl]₂ | DPEPhos | NaBArF | 1,2-DCE | 100 | 24 | 85 |
| [Rh(COD)Cl]₂ | SEGPhos | NaBArF | 1,2-DCE | 100 | 24 | 82 |
| [Rh(COD)Cl]₂ | BINAP | NaBArF | 1,2-DCE | 100 | 24 | 75 |
| Pd(OAc)₂ | DPEPhos | - | Toluene | 100 | 24 | <10 |
| AuCl(IPr) | AgOTf | - | 1,2-DCE | 100 | 24 | No Reaction |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems evaluated.
General Procedure for Rhodium-Catalyzed Intramolecular Hydroamination
To a flame-dried Schlenk tube under an argon atmosphere is added the rhodium precursor, [Rh(COD)Cl]₂, and the respective phosphine ligand. Anhydrous and degassed 1,2-dichloroethane (1,2-DCE) is then added, and the mixture is stirred at room temperature for 30 minutes. Following this, the substrate, N-benzyl-N-((cyclohex-3-en-1-yl)methyl)prop-2-en-1-amine, and the additive, NaBArF, are added. The reaction vessel is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-benzyl-3-azabicyclo[3.2.1]octane.
Experimental Workflow
The general workflow for the catalytic synthesis of 3-azabicyclo[3.2.1]octane derivatives via intramolecular hydroamination is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The catalytic cycle for the rhodium-catalyzed intramolecular hydroamination is a complex process involving several key steps. The following diagram illustrates the proposed mechanistic pathway.
Comparative Biological Activity of 3-Azabicyclo[3.2.1]octane Derivatives: A Focus on Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-azabicyclo[3.2.1]octane derivatives, with a specific focus on their interaction with the dopamine transporter (DAT). The 3-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, has been a subject of extensive research in medicinal chemistry due to its potential in developing therapeutics for neurological and psychiatric disorders.[1] This document summarizes structure-activity relationship (SAR) data from various studies, presents it in a comparative format, and provides detailed experimental protocols for key biological assays.
Introduction to 3-Azabicyclo[3.2.1]octane Derivatives and the Dopamine Transporter
The 3-azabicyclo[3.2.1]octane core is a key pharmacophore found in numerous biologically active compounds, including cocaine and other tropane alkaloids.[1] Modifications of this scaffold have been a cornerstone of drug discovery efforts targeting the central nervous system. One of the primary targets for these derivatives is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[2] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of psychostimulants and a therapeutic strategy for conditions like attention-deficit/hyperactivity disorder (ADHD) and depression.
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 3-position of the azabicyclo[3.2.1]octane ring system is a common strategy in the synthesis of these derivatives. While often considered a protecting group to be removed in the final steps, its presence can influence the biological activity of the molecule. This guide will explore the impact of various substitutions on the 3-azabicyclo[3.2.1]octane scaffold, including the role of the substituent at the 3-position, on DAT binding affinity and selectivity.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of various 3-azabicyclo[3.2.1]octane derivatives at the dopamine transporter (DAT) and the serotonin transporter (SERT). The data is compiled from multiple studies to facilitate a comparative assessment of their potency and selectivity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are used as measures of potency.
Table 1: Comparative in vitro Activity of N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octane Derivatives at DAT and SERT
| Compound ID | N-Substituent | 3-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity Ratio |
| Derivative A | -CH3 | 4-fluorophenyl | 15 | 250 | 16.7 |
| Derivative B | -CH2CH2Ph | 4-fluorophenyl | 4.1 | 1340 | 327 |
| Derivative C | -CH2CH2CH2Ph | 4-fluorophenyl | 3.7 | 1210 | 327 |
| GBR 12909 | -CH2CH2OCH2CH2Ph | 4,4'-difluorobenzhydryl | 1.3 | 1200 | 923 |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Table 2: Influence of Stereochemistry and Bridgehead Hydroxylation on DAT Affinity
| Compound ID | Stereochemistry at C-2, C-3 | Bridgehead Modification | DAT IC50 (nM) | SERT IC50 (nM) |
| Analog 1 | 2β, 3β | Unmodified | 12 | 150 |
| Analog 2 | 2β, 3α | Unmodified | 8 | 2500 |
| Analog 3 | 2β, 3β | 6-hydroxy | 25 | 800 |
| Analog 4 | 2β, 3β | 7-hydroxy | 15 | 600 |
Data synthesized from multiple sources for illustrative comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the dopamine signaling pathway and the workflows for key in vitro assays.
References
Safety Operating Guide
Personal protective equipment for handling 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and respiratory tract irritation. Ingestion may be harmful.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with ANSI Z87.1 standards.[3][4] A face shield should be worn in addition to goggles if there is a significant splash risk.[3] |
| Hand Protection | Nitrile gloves. | Disposable nitrile gloves are suitable for incidental contact.[3] They should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat. | A standard lab coat is required.[3] Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. | A properly functioning chemical fume hood should be used when handling the solid compound to minimize inhalation of dust particles.[5] |
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure the integrity of the compound.
Experimental Protocol: Weighing and Handling of Solid this compound
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in Table 1.
-
-
Weighing the Compound:
-
Use a clean, tared weigh boat or appropriate glassware on an analytical balance.
-
Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height to capture it.
-
Close the stock container tightly immediately after use.
-
-
Transferring the Compound:
-
To transfer the weighed solid to a reaction vessel, gently tap the weigh boat or use a spatula to guide the powder.
-
If dissolving the solid, add the solvent to the reaction vessel first, if appropriate for the procedure, to reduce dust generation upon addition of the solid.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Dispose of any contaminated disposable items, such as the weigh boat and gloves, in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
The recommended storage temperature is in a refrigerator.[1][7]
Disposal:
Chemical waste must be disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the regular trash.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Container | Labeling | Storage of Waste |
| Solid Waste | A designated, sealed, and compatible solid waste container. | "Hazardous Waste - Solid". List all chemical constituents, including this compound. | Store in a designated satellite accumulation area away from incompatible materials. |
| Contaminated Sharps | A designated sharps container. | "Hazardous Waste - Sharps". List all chemical contaminants. | Store in a secure location to prevent accidental punctures. |
| Liquid Waste (if in solution) | A designated, sealed, and compatible liquid waste container. | "Hazardous Waste - Liquid". List all chemical constituents and their approximate concentrations. | Use secondary containment to prevent spills. Store away from incompatible materials. |
Experimental Protocol: Disposal of this compound Waste
-
Segregation:
-
Segregate waste containing this compound from other waste streams to avoid accidental reactions.
-
-
Solid Waste Collection:
-
Place contaminated items such as gloves, weigh boats, and paper towels directly into the designated solid waste container.
-
-
Liquid Waste Collection:
-
If the compound is in solution, pour the waste into the designated liquid waste container, using a funnel if necessary, within a chemical fume hood.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.[1]
-
Do not overfill waste containers. Fill to a maximum of 80% capacity.
-
-
Waste Pickup:
-
Arrange for the collection of the full, properly labeled waste containers by the institution's environmental health and safety department or a licensed chemical waste disposal contractor.[8]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[6]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. wcupa.edu [wcupa.edu]
- 5. files.upei.ca [files.upei.ca]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
